Methyl isodehydroacetate
Description
Properties
IUPAC Name |
methyl 2,4-dimethyl-6-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-4-7(10)13-6(2)8(5)9(11)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYBFLKIZIACQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068292 | |
| Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41264-06-6 | |
| Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41264-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041264066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.240 | |
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| Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655WKG5F95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl Isodehydroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isodehydroacetate (methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate) is a versatile heterocyclic compound with significant applications in organic synthesis and notable biological activity. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and biological functions, with a particular focus on its role as an insect growth regulator. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in the fields of chemistry and drug development.
Introduction
This compound is a derivative of dehydroacetic acid, a pyrone compound with a range of biological activities. The introduction of a methyl ester functional group in this compound enhances its utility as a synthetic intermediate for the preparation of more complex molecules, including substituted benzoates and β-enaminones. Furthermore, its structural features contribute to its activity as an insect growth regulator, mimicking the action of juvenile hormones and disrupting the normal development of various insect species. This guide will delve into the critical aspects of its synthesis and elucidate its chemical and biological properties.
Synthesis of this compound
The primary synthetic route to this compound involves the acid-catalyzed self-condensation of methyl acetoacetate. While various acidic catalysts can be employed, sulfuric acid and hydrogen chloride are commonly used.
Synthesis via Sulfuric Acid Catalysis
This method, adapted from the synthesis of the analogous ethyl isodehydroacetate, utilizes concentrated sulfuric acid to promote the condensation of methyl acetoacetate.[1]
Experimental Protocol:
-
In a flask equipped with a stirrer, dropping funnel, and a cooling bath, place a calculated amount of concentrated sulfuric acid.
-
Cool the sulfuric acid to 10-15°C.
-
Slowly add methyl acetoacetate to the cooled sulfuric acid with continuous stirring, maintaining the temperature between 10°C and 15°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for several days.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or distillation under reduced pressure.
Synthesis via Hydrogen Chloride Catalysis
An alternative method involves the use of anhydrous hydrogen chloride as the condensing agent.[1] This process is typically carried out in a closed vessel at temperatures ranging from 25°C to 100°C.[1] The concentration of hydrogen chloride is a critical parameter, with optimal yields obtained at a molar ratio of 1.2 to 4 moles of hydrogen chloride per mole of methyl acetoacetate.[1]
Logical Flow of Synthesis:
Caption: General synthesis pathway of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Melting Point | 68-70 °C | |
| Boiling Point | 167 °C at 14 mmHg | |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 41264-06-6 | [3] |
Spectral Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to two methyl groups, one methoxy group, and one vinyl proton are expected. |
| ¹³C NMR | Resonances for nine distinct carbon atoms, including carbonyl carbons of the ester and pyrone ring, olefinic carbons, and methyl carbons are anticipated. |
| Infrared (IR) | Characteristic absorption bands for C=O stretching (ester and lactone), C=C stretching, and C-O stretching are observed. The IR spectrum of the analogous ethyl isodehydroacetate shows strong carbonyl absorptions.[4] |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The mass spectrum of the related ethyl isodehydroacetate is available for comparison.[4] |
Chemical Reactivity and Applications in Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity is centered around the pyrone ring and the ester functionality.
Cycloaddition Reactions
This compound can participate as a diene in Diels-Alder reactions, particularly with electron-rich dienophiles, to afford substituted benzoates. This reactivity provides a valuable route to highly functionalized aromatic compounds.[5]
Synthesis of β-Enaminones
The reaction of β-dicarbonyl compounds, such as this compound, with primary or secondary amines leads to the formation of β-enaminones. These compounds are important intermediates in the synthesis of various biologically active molecules and heterocyclic systems.[6][7] The reaction typically proceeds under mild conditions and can be catalyzed by various reagents.[7]
Experimental Protocol for β-Enaminone Synthesis (General):
-
Dissolve this compound in a suitable solvent.
-
Add the desired amine to the solution.
-
The reaction can be carried out at room temperature or with gentle heating.
-
A catalyst, such as a Lewis acid or a solid-supported catalyst, can be added to enhance the reaction rate.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, including extraction and purification by chromatography or recrystallization.
Reaction Pathway for β-Enaminone Formation:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. METHYL 4,6-DIMETHYL-2-OXO-2H-PYRAN-5-CARBOXYLATE [drugfuture.com]
- 4. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Methyl Isodehydroacetate: A Versatile Precursor for Complex Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isodehydroacetate (MIDA), a derivative of dehydroacetic acid, is a highly functionalized pyranone that serves as a versatile and valuable building block in modern organic synthesis. Its unique structural features, including a reactive α,β-unsaturated ketone system, a readily displaceable methyl ester, and multiple sites for nucleophilic and electrophilic attack, make it an ideal precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a particular focus on its utility in the construction of substituted aromatics, heterocyclic scaffolds, and biologically active compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in research and development settings.
Physicochemical Properties and Spectroscopic Data
This compound is a white, crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| CAS Number | 41264-06-6 | [1][2] |
| Melting Point | 68-70 °C | [2][3] |
| Boiling Point | 167 °C at 14 mmHg | [2][3] |
| Appearance | White needle-like crystals or crystalline powder | [3] |
Spectroscopic Data:
While comprehensive public spectroscopic data for this compound is limited, characteristic spectral features can be predicted based on its structure.
-
¹H NMR: Expected signals would include two methyl singlets (at C4 and C6), a vinyl proton singlet, and a methyl ester singlet.
-
¹³C NMR: Key resonances would correspond to the two carbonyl carbons (ketone and ester), olefinic carbons of the pyran ring, the methyl ester carbon, and the two ring methyl carbons.
-
Infrared (IR) Spectroscopy: Prominent absorption bands are expected for the C=O stretching vibrations of the α,β-unsaturated ketone and the ester carbonyl group (typically in the range of 1650-1750 cm⁻¹). C-O stretching bands for the ester and ether functionalities would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight.
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the acid-catalyzed self-condensation of methyl acetoacetate.
Synthesis from Methyl Acetoacetate using Hydrogen Chloride
This method provides a good yield of this compound through the condensation of methyl acetoacetate in the presence of anhydrous hydrogen chloride.
Experimental Protocol:
-
Reagents:
-
Methyl acetoacetate
-
Anhydrous hydrogen chloride gas
-
-
Procedure: [4]
-
In a pressure-type vessel, weigh a known amount of methyl acetoacetate.
-
Cool the vessel and dissolve anhydrous hydrogen chloride gas under pressure to achieve an initial concentration of 1.2 to 4 moles of HCl per mole of methyl acetoacetate.
-
Seal the vessel and allow the reaction mixture to stand at a temperature between 25°C and 100°C. For instance, a reaction at room temperature (approx. 25°C) for 45 hours using a concentration of 1.4 mol of HCl per mol of methyl acetoacetate has been reported to yield 69% of this compound.[4]
-
After the reaction is complete, carefully vent the excess HCl.
-
The product, this compound, can be purified by fractional distillation under reduced pressure.
-
Logical Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound from Methyl Acetoacetate.
Applications in Organic Synthesis
This compound is a versatile precursor for a variety of valuable organic compounds.
Synthesis of Substituted Benzoates via Cycloaromatization
This compound can undergo tandem cycloaddition-aromatization reactions with alkynes to produce highly substituted benzoates. This transformation is particularly useful for accessing complex aromatic structures.
Reaction Pathway for Cycloaromatization:
Caption: Cycloaromatization of this compound.
Experimental Protocol (General):
A detailed, specific protocol for this reaction was not found in the initial searches. However, a general procedure would involve:
-
Dissolving this compound and the alkyne dienophile (e.g., dimethyl acetylenedicarboxylate - DMAD) in a high-boiling point solvent.
-
Heating the reaction mixture to facilitate the [4+2] cycloaddition (Diels-Alder reaction).
-
The intermediate cycloadduct would then undergo a retro-Diels-Alder reaction, extruding carbon dioxide to yield the aromatic product.
-
Purification of the resulting substituted benzoate would typically be achieved by column chromatography.
Synthesis of β-Enaminones
The reaction of the related isodehydroacetic acid with amines in the presence of a coupling agent provides a straightforward route to novel β-enaminones. While the direct reaction with this compound might differ, this provides a strong precedent for its utility in synthesizing similar structures.
Experimental Protocol for the Synthesis of (Z)-4-Methyl-3-(1-(p-tolylamino)ethylidene)-2H-pyran-2,6(3H)-dione from Isodehydroacetic Acid:
-
Reagents:
-
Isodehydroacetic acid
-
p-Toluidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of isodehydroacetic acid and p-toluidine in a suitable solvent, add the coupling agent EDC.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
-
Quantitative Data for β-Enaminone Synthesis from Isodehydroacetic Acid:
| Amine | Product | Yield (%) |
| p-Toluidine | (Z)-4-Methyl-3-(1-(p-tolylamino)ethylidene)-2H-pyran-2,6(3H)-dione | 75 |
| 2-Ethylhexylamine | (Z)-3-(1-((2-Ethylhexyl)amino)ethylidene)-4-methyl-2H-pyran-2,6(3H)-dione | 43 |
Signaling Pathway for β-Enaminone Formation:
Caption: Proposed pathway for β-enaminone synthesis.
Precursor to Insect Growth Regulators
This compound and its derivatives are utilized in the preparation of insect growth regulators (IGRs) that mimic the action of juvenile hormones, thereby disrupting the normal development and reproduction of insects.
Conceptual Workflow for IGR Synthesis:
Caption: Conceptual synthesis of IGRs from this compound.
Conclusion
This compound is a readily accessible and highly versatile synthetic precursor with significant potential in organic synthesis. Its ability to participate in a range of chemical transformations, including cycloadditions and reactions with nucleophiles, makes it a valuable tool for the construction of complex molecular architectures. The applications highlighted in this guide, from the synthesis of polysubstituted aromatics to the formation of biologically relevant β-enaminones and its role in the development of insect growth regulators, underscore its importance for researchers, scientists, and professionals in the field of drug development and materials science. Further exploration of the reactivity of this compound is likely to uncover new and innovative synthetic methodologies.
References
A Technical Guide to Methyl Isodehydroacetate: Properties and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
Methyl isodehydroacetate is chemically known as methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. It is a derivative of dehydroacetic acid and serves as a building block in the synthesis of more complex molecules.
| Property | Value |
| CAS Number | 41264-06-6[1] |
| Molecular Formula | C₉H₁₀O₄[2] |
| Molecular Weight | 182.17 g/mol [2] |
| Synonyms | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, Isodehydroacetic acid methyl ester |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of chemical compounds. The following sections discuss the available spectral information for this compound and provide general protocols for acquiring comprehensive data.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which aids in structure elucidation.
Available Data:
A mass spectrum for this compound is available in select spectral databases. The fragmentation pattern can be analyzed to confirm the presence of key structural motifs.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC injection port. The high temperature of the injection port volatilizes the sample.
-
Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Data Analysis: The detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum. The resulting spectrum can be compared to library spectra for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks.
¹H NMR and ¹³C NMR Spectral Data:
As of the latest search, publicly accessible ¹H NMR and ¹³C NMR spectral data for this compound could not be located.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (Free Induction Decay or FID) are detected. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.
IR Spectral Data:
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the compound is a solid, it can be finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.
-
-
Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded first.
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.
-
Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The positions and intensities of the absorption bands are then correlated with specific functional groups.
Workflow for Compound Identification
The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like this compound.
Caption: Workflow for chemical compound identification.
References
An In-depth Technical Guide on the Reactivity and Molecular Structure of Methyl Isodehydroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isodehydroacetate (MID), systematically named methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a versatile heterocyclic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring a 2-pyrone ring system with strategically placed methyl and carboxymethyl substituents, imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of the molecular structure, reactivity, and synthetic applications of this compound, with a particular focus on its role in the synthesis of complex organic molecules, including substituted aromatics and nitrogen-containing heterocycles. Furthermore, this document details experimental protocols for its key transformations and presents spectroscopic data for its characterization. The potential biological implications of MID derivatives, particularly as insect growth regulators, are also explored, with a visualization of the relevant signaling pathway.
Molecular Structure and Physicochemical Properties
This compound is a white, needle-like crystalline solid with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2] Its structure is characterized by a 2-pyrone ring, which is a six-membered heterocyclic lactone. The ring is substituted with methyl groups at positions 4 and 6, and a methyl carboxylate group at position 5.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| CAS Number | 41264-06-6 | [1][2] |
| Appearance | White needle-like crystals or crystalline powder | [3] |
| Melting Point | 68-70 °C | [3] |
| Boiling Point | 167 °C at 14 mmHg | [3] |
| Density | 1.1634 g/cm³ (estimate) | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| InChIKey | VLYBFLKIZIACQH-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC(=O)OC(C)=C1C(=O)OC | [2] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrone ring, the methyl group of the ester, and the vinylic proton on the ring. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl groups and the oxygen heteroatom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, including the two carbonyl carbons (lactone and ester), the sp² hybridized carbons of the pyrone ring, and the carbons of the three methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
| ~1750-1735 | C=O stretching (ester) |
| ~1720-1700 | C=O stretching (lactone) |
| ~1640 & ~1560 | C=C stretching (pyrone ring) |
| ~1250-1230 | C-O stretching (ester) |
| ~2975-2860 | C-H stretching (methyl groups) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would result in a molecular ion peak at m/z 182, corresponding to its molecular weight. The fragmentation pattern would provide further structural information. A publicly available mass spectrum shows a base peak at m/z 182.[4]
Reactivity of this compound
The reactivity of this compound is governed by the interplay of its functional groups. The 2-pyrone ring can act as a diene in Diels-Alder reactions, while the ester group can undergo nucleophilic acyl substitution. The conjugated system also allows for Michael-type additions.
Synthesis of this compound
A common method for the synthesis of alkyl isodehydroacetates involves the acid-catalyzed condensation of the corresponding alkyl acetoacetate.
Experimental Protocol: Synthesis of this compound from Methyl Acetoacetate [4]
This protocol is based on a patented process and may require optimization for laboratory scale.
-
Reactants: Methyl acetoacetate, anhydrous hydrogen chloride.
-
Apparatus: A closed reaction vessel capable of withstanding pressure.
-
Procedure:
-
Charge the reaction vessel with methyl acetoacetate.
-
Introduce anhydrous hydrogen chloride gas into the vessel to achieve an initial concentration of 1.2 to 4 moles of HCl per mole of methyl acetoacetate.
-
Seal the vessel and heat the mixture to a temperature between 25 °C and 100 °C. For improved yields, a temperature range of 25 °C to 75 °C is recommended.
-
Maintain the reaction at the desired temperature for a sufficient time to allow for the condensation reaction to proceed. The reaction time will vary depending on the temperature and catalyst concentration.
-
After the reaction is complete, cool the vessel and carefully vent any excess pressure.
-
The crude product can be purified by distillation under reduced pressure.
-
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Cycloaddition Reactions (Diels-Alder)
The 2-pyrone ring of this compound can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful tool for the synthesis of highly substituted benzene derivatives after a subsequent decarboxylation (retro-Diels-Alder) of the initial bicyclic adduct.[5][6]
Experimental Protocol: General Procedure for Diels-Alder Reaction of a 2-Pyrone [5]
This is a general procedure that can be adapted for this compound.
-
Reactants: 2-pyrone (e.g., this compound), dienophile (e.g., N-phenylmaleimide), catalyst (e.g., a bifunctional organic catalyst like a cinchona alkaloid derivative).
-
Solvent: Anhydrous, non-polar solvent (e.g., toluene, dichloromethane).
-
Procedure:
-
To a solution of the 2-pyrone and the dienophile in the chosen solvent, add the catalyst.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
-
Reaction Mechanism: Diels-Alder Reaction of 2-Pyrones
Caption: Diels-Alder reaction of a 2-pyrone.
Synthesis of β-Enaminones
This compound can react with primary and secondary amines to form β-enaminones. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds.[7][8]
Experimental Protocol: General Procedure for the Synthesis of β-Enaminones [7]
-
Reactants: this compound, primary or secondary amine.
-
Solvent: Acetic acid or an alcohol like ethanol.
-
Procedure:
-
Dissolve this compound and the amine in the chosen solvent.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Synthesis of Pyrazoles
The β-dicarbonyl-like nature of this compound allows for its reaction with hydrazine derivatives to form pyrazoles, an important class of nitrogen-containing heterocycles with diverse biological activities.[9]
Experimental Protocol: General Procedure for the Synthesis of Pyrazoles [10]
-
Reactants: this compound, hydrazine hydrate or a substituted hydrazine.
-
Solvent: Ethanol or acetic acid.
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the hydrazine derivative to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization.
-
Biological Activity: Insect Growth Regulation
Derivatives of this compound have been investigated for their potential as insect growth regulators (IGRs). IGRs are compounds that interfere with the normal growth and development of insects, often by mimicking or disrupting the action of their hormones. This compound derivatives are thought to act as mimics of juvenile hormone (JH).
Juvenile hormone is a key hormone in insects that regulates metamorphosis. High levels of JH maintain the larval state, while a decrease in JH levels allows for the transition to the pupal and adult stages. By mimicking the action of JH, these compounds can disrupt the normal developmental program of the insect, leading to developmental abnormalities and ultimately, preventing the emergence of viable adults.
The molecular target of juvenile hormone is the "Methoprene-tolerant" (Met) protein, which is an intracellular receptor. Upon binding JH, Met forms a heterodimer with another protein, often a Steroid Receptor Co-activator (SRC) or Taiman (Tai). This complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby regulating their transcription. One of the key downstream targets is the gene Krüppel-homolog 1 (Kr-h1), which is an anti-metamorphic factor.
Signaling Pathway of Juvenile Hormone Mimics
Caption: Juvenile hormone mimic signaling pathway.
Conclusion
This compound is a readily accessible and highly functionalized 2-pyrone derivative with significant potential in organic synthesis. Its diverse reactivity allows for the construction of a wide array of complex molecular scaffolds, including substituted aromatics and various heterocycles. The exploration of its derivatives as insect growth regulators highlights the potential for this compound in the development of novel agrochemicals. This guide provides a foundational understanding of the chemistry of this compound, offering valuable information for researchers in academia and industry. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile chemical entity.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis of Pyrazolone Derivativ... preview & related info | Mendeley [mendeley.com]
- 4. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Enaminone synthesis by amination [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Chemical Behavior of Methyl Isodehydroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isodehydroacetate, systematically named methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a versatile organic compound that has garnered significant interest in various scientific fields. Its unique chemical structure, featuring a di-substituted α-pyrone ring with a methyl ester functional group, makes it a valuable precursor in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in organic synthesis and its role as an insect growth regulator.
Physicochemical Properties
This compound is a white, needle-like crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₄ | [2][3] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| CAS Number | 41264-06-6 | [1][3] |
| Melting Point | 68-70 °C | [1] |
| Boiling Point | 167 °C at 14 mmHg | [1] |
| Appearance | White needle-like crystals or crystalline powder | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy (of Ethyl Isodehydroacetate)
An IR spectrum of the ethyl analog shows characteristic absorptions for the α,β-unsaturated lactone and the ester carbonyl groups. The spectrum would be expected to show strong C=O stretching frequencies.[4][5]
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of dehydroacetic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis from Dehydroacetic Acid
Materials:
-
Dehydroacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dehydroacetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactivity and Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its α-pyrone ring system. It participates in a variety of chemical transformations, including cycloaddition reactions and reactions with nucleophiles.
Cycloaddition/Cycloaromatization Reactions
This compound can act as a diene in Diels-Alder reactions with various dienophiles, particularly alkynes. This reaction is a powerful tool for the synthesis of highly substituted aromatic compounds, such as substituted benzoates, through a cycloaromatization process.[6]
Caption: Cycloaromatization of this compound.
Experimental Protocol: Synthesis of Substituted Benzoates via Cycloaromatization
Materials:
-
This compound
-
Substituted alkyne (e.g., dimethyl acetylenedicarboxylate)
-
High-boiling inert solvent (e.g., diphenyl ether)
Procedure:
-
In a high-pressure reaction vessel, combine this compound and the alkyne in a high-boiling inert solvent.
-
Heat the mixture to a high temperature (typically >200 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by removing the solvent under reduced pressure followed by column chromatography of the residue to isolate the substituted methyl benzoate.
Synthesis of β-Enaminones
This compound can react with primary amines to form β-enaminones. This reaction involves the nucleophilic attack of the amine on the pyrone ring, leading to ring opening and subsequent functional group transformation. β-enaminones are valuable intermediates in the synthesis of various heterocyclic compounds.[7][8]
Caption: Formation of β-Enaminones.
Experimental Protocol: Synthesis of β-Enaminones
Materials:
-
This compound
-
Primary amine
-
Solvent (e.g., ethanol or toluene)
-
Acid or base catalyst (optional, depending on the amine's reactivity)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add the primary amine to the solution. A catalyst may be added at this stage if necessary.
-
Heat the reaction mixture, if required, and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude β-enaminone by recrystallization or column chromatography.
Biological Activity: Insect Growth Regulator
This compound is recognized for its activity as an insect growth regulator (IGR). It functions as a juvenile hormone (JH) mimic.[1] Juvenile hormones are crucial for controlling metamorphosis and reproduction in insects. By mimicking the action of JH, this compound can disrupt the normal development of insects, leading to mortality or sterility, making it a potential candidate for pest control.
Juvenile Hormone Signaling Pathway
The juvenile hormone signaling pathway is a complex cascade of molecular events that ultimately regulates gene expression related to insect development. A simplified diagram of this pathway is presented below. JH mimics like this compound are thought to bind to the juvenile hormone receptor, Methoprene-tolerant (Met), initiating a signaling cascade that disrupts normal development.[9][10][11]
Caption: Simplified Juvenile Hormone Signaling Pathway.
Experimental Workflow for Evaluating Insecticidal Activity
The evaluation of the insect growth regulatory activity of a compound like this compound typically involves a series of bioassays. A general workflow for such an evaluation is outlined below.
Caption: Bioassay Workflow for IGR Activity.
Bioassay Protocol for Insect Growth Regulator Activity
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Distilled water
-
Larvae of the target insect species (e.g., Aedes aegypti)
-
Beakers or other suitable containers
-
Pipettes
-
Larval food
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like acetone.
-
From the stock solution, prepare a series of dilutions to achieve the desired test concentrations.
-
In beakers, add a known volume of distilled water and the appropriate amount of the test solution to reach the final concentration. Also, prepare control beakers with only the solvent and distilled water.
-
Introduce a specific number of late-instar larvae (e.g., 20-25) into each beaker.
-
Provide a small amount of larval food to each beaker.
-
Maintain the beakers under controlled laboratory conditions (temperature, light, and humidity).
-
Observe the larvae daily for mortality and any developmental abnormalities, such as failure to molt or pupate.
-
Record the number of dead larvae and pupae, and any emerged adults, over a period of several days until all individuals in the control group have either emerged or died.
-
Use the collected data to perform a probit analysis to determine the lethal concentration (LC₅₀) or effective concentration (EC₅₀) of this compound for the target insect.[12][13]
Conclusion
This compound is a valuable and reactive molecule with significant potential in organic synthesis and as a biologically active agent. Its ability to undergo cycloaddition reactions provides an efficient route to complex aromatic systems, while its reaction with amines opens pathways to important heterocyclic precursors. Furthermore, its demonstrated activity as an insect growth regulator highlights its potential in the development of novel and selective pesticides. Further research into the specific biological targets and the full range of its chemical reactivity will undoubtedly uncover new applications for this versatile compound.
References
- 1. This compound CAS#: 41264-06-6 [m.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. labshake.com [labshake.com]
- 4. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]
- 5. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]
- 6. This compound | High-Purity Reagent [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enaminone synthesis by amination [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species | MDPI [mdpi.com]
- 13. innovationtoimpact.org [innovationtoimpact.org]
The Ascendant Trajectory of Methyl Isodehydroacetate Derivatives: A Technical Guide to Their Synthesis, Properties, and Multifaceted Applications
For Researchers, Scientists, and Drug Development Professionals
Methyl isodehydroacetate (MIDA), a versatile and reactive pyran derivative, has emerged as a scaffold of significant interest in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features and reactivity profile have positioned it as a valuable starting material for the development of novel molecules with promising applications in medicinal chemistry, agriculture, and materials science. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of MIDA derivatives, with a focus on their quantitative biological activities, detailed experimental protocols, and the underlying signaling pathways.
Core Chemical Properties and Synthesis
This compound (systematic name: methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate) is a crystalline solid with the molecular formula C₉H₁₀O₄. Its structure features a di-substituted α-pyrone ring, a methyl ester, and two methyl groups, which collectively contribute to its reactivity and utility as a synthetic precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41264-06-6 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 68-70 °C | [2] |
| Boiling Point | 167 °C at 14 mmHg | [2] |
| Appearance | White needle-shaped crystals | [3] |
The synthesis of MIDA derivatives typically involves leveraging the reactivity of the pyran ring and the ester functionality. Key synthetic transformations include the synthesis of β-enaminones through reaction with amines and the construction of substituted benzoates via cycloaromatization reactions.[1]
Experimental Protocol: General Synthesis of β-Enaminones from this compound
This protocol outlines a general procedure for the synthesis of β-enaminone derivatives from this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, toluene)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent in a round-bottom flask, add the desired amine (1-1.2 equivalents).
-
If required, add a catalytic amount of an acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous acid/base solution to remove any unreacted starting materials and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired β-enaminone derivative.
Potential Applications and Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for development in various fields.
Anticancer Applications
The pyran scaffold, a core component of MIDA, is present in numerous compounds with demonstrated anticancer activity.[4] Derivatives of MIDA, particularly those incorporating additional heterocyclic rings, have been investigated for their potential to inhibit cancer cell growth and induce apoptosis.
Table 2: Anticancer Activity of Representative Pyran Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyranopyridine Conjugates | MCF-7 (Breast Cancer) | 0.15 | EGFR/VEGFR-2 Inhibition | [2] |
| Fused Pyran Derivatives | A549 (Lung Cancer) | 2.09 | Induction of Apoptosis | [5] |
| 4H-Pyran Derivatives | HCT-116 (Colon Cancer) | 75.1 | CDK2 Inhibition | [5] |
Signaling Pathway: Anticancer Mechanism of Pyran Derivatives via Apoptosis Induction
Many pyran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by pyran derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (MIDA derivatives)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Agricultural Applications: Insect Growth Regulators
This compound and its derivatives have been investigated for their potential as insect growth regulators (IGRs).[1] IGRs are compounds that interfere with the normal growth and development of insects, often by mimicking the action of insect hormones like juvenile hormone (JH).
Signaling Pathway: Mechanism of Action of Juvenile Hormone Mimics
MIDA-derived IGRs can act as mimics of juvenile hormone, disrupting the normal metamorphosis of insects.
Caption: Juvenile hormone signaling pathway disruption by MIDA derivatives.
Due to the limited availability of specific insecticidal data for MIDA derivatives in the public domain, a quantitative data table and a detailed experimental protocol for insecticidal activity are not included at this time. Further research is needed to quantify the efficacy of these compounds as insect growth regulators.
Anticonvulsant Applications
Table 3: Anticonvulsant Activity of Representative Enaminone Derivatives
| Compound | Animal Model | ED₅₀ (mg/kg) | Route of Administration | Reference |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Rat (MES test) | 5.8 | Oral | [6] |
| N-(2-hydroxyethyl) cinnamamide | Mouse (MES test) | 17.7 | Intraperitoneal | [7] |
| 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative | Mouse (MES test) | 32.08 | Intraperitoneal | [8] |
Note: The data presented is for structurally related enaminone and amide derivatives, highlighting the potential of these pharmacophores. Specific ED₅₀ values for derivatives directly synthesized from this compound are not available in the cited literature.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for compounds that may be effective against generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Corneal electrodes
-
Electrical stimulator
-
Test compounds (MIDA derivatives)
-
Vehicle solution
Procedure:
-
Administer the test compound to the animals at various doses via a specific route (e.g., intraperitoneal or oral). A control group receives only the vehicle.
-
After a predetermined time for drug absorption, apply a brief electrical stimulus through corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hind limb extension seizure.
-
The absence of the tonic hind limb extension is considered protection.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the induced seizure, using appropriate statistical methods.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a wide range of potential applications. Their straightforward synthesis and the versatility of the pyran core make them attractive targets for further chemical exploration and biological evaluation. While the existing data for related compounds is encouraging, future research should focus on the systematic synthesis and screening of a diverse library of MIDA derivatives to establish clear structure-activity relationships. The development of more potent and selective anticancer agents, safer and more effective insect growth regulators, and novel anticonvulsant drugs are all achievable goals that can be pursued through the continued investigation of this remarkable chemical scaffold. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a foundation for researchers to build upon in their quest to unlock the full potential of this compound derivatives.
References
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Initial Studies on the Biological Activity of Methyl Isodehydroacetate: A Technical Whitepaper
Abstract
Methyl isodehydroacetate (MIDA), a derivative of dehydroacetic acid, has been the subject of initial biological studies primarily centered on its activity as an insect growth regulator (IGR). This technical whitepaper provides a comprehensive overview of the current state of research into the biological activities of this compound. The primary focus is on its well-documented role in disrupting insect development through juvenile hormone mimicry. Additionally, this paper will touch upon preliminary findings regarding the potential for its derivatives to exhibit other bioactivities, including anticonvulsant effects. The document also highlights the role of this compound as a versatile scaffold in medicinal chemistry for the synthesis of novel bioactive compounds. A significant gap in publicly available quantitative data for activities other than insect growth regulation is noted, underscoring the need for further research in this area. This paper aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the biological potential of this compound and its derivatives.
Introduction
This compound, chemically known as Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a pyrone derivative that has garnered interest for its biological applications.[1] Its structural features make it a valuable precursor in the synthesis of more complex heterocyclic compounds.[1] While research into its biological effects is not as extensive as for other compounds, initial studies have elucidated a primary mechanism of action in the realm of entomology. This whitepaper will synthesize the available data on the biological activities of this compound, with a focus on its role as an insect growth regulator.
Biological Activities of this compound
The biological activities of this compound that have been reported in the literature are summarized below. It is important to note that while its insect growth regulatory activity is the most substantiated, other potential activities are preliminary and often refer to derivatives of the parent compound.
Insect Growth Regulation
The most prominently reported biological activity of this compound is its function as an insect growth regulator (IGR).[1] IGRs are compounds that interfere with the normal growth, development, and metamorphosis of insects.[2][3][4]
Mechanism of Action: this compound acts as a mimic of insect juvenile hormones.[1][3] Juvenile hormones are sesquiterpenoids that play a crucial role in insect development, preventing metamorphosis until the larval stage is complete.[3] By mimicking the action of these hormones, this compound disrupts the endocrine signaling pathways that govern insect growth and development.[1] This interference leads to developmental abnormalities, failure to molt properly, or mortality in the target insect populations.[1]
A simplified representation of this mechanism is provided in the signaling pathway diagram below.
Caption: Signaling pathway of this compound as a juvenile hormone mimic.
Quantitative Data: Limited quantitative data is available in the public domain. One notable study investigated its effects on Drosophila melanogaster (fruit fly).
| Biological Activity | Test Organism | Concentration | Effect Observed | Reference |
| Insect Growth Regulation | Drosophila melanogaster | 10 mg/L | 70% reduction in pupation rates | [1] |
| Insect Growth Regulation | Aedes aegypti | 25 mg/L | 85% mortality in larvae | [1] |
| Insect Growth Regulation | Culex pipiens | 15 mg/L | Significant developmental delays | [1] |
Anticonvulsant Activity of Derivatives
Preliminary studies have suggested that derivatives of this compound may possess anticonvulsant properties.[1] The proposed mechanism involves potential interactions with neurotransmitter systems in the central nervous system.[1] However, there is a lack of specific studies on this compound itself for this activity, and no quantitative data such as ED50 values are available in the reviewed literature.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties are more commonly associated with dehydroacetic acid and its sodium salt, which are structurally related to this compound.[1] While this compound serves as a precursor for various heterocyclic compounds, some of which may have antimicrobial activity, direct evidence and quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the antimicrobial effects of this compound are not well-documented in the initial studies.
Toxicological Profile
Toxicological assessments have indicated moderate toxicity levels for this compound in mammalian models.[1] This necessitates careful handling and application, particularly in agricultural settings.[1] Specific LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values for various cell lines are not consistently reported in the initial literature.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on its primary application as an insect growth regulator, the following represents a generalized protocol for such an assay.
General Protocol for Insect Growth Regulator (IGR) Assay
Objective: To determine the effect of this compound on the development and metamorphosis of a target insect species.
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Target insect species (e.g., larvae of Aedes aegypti or Drosophila melanogaster)
-
Rearing containers (e.g., beakers, vials)
-
Insect diet or rearing medium
-
Incubator with controlled temperature, humidity, and photoperiod
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From the stock solution, prepare a series of dilutions to achieve the desired test concentrations. A control group with the solvent alone should also be prepared.
-
Treatment Application:
-
For aquatic insects (e.g., mosquito larvae): Add the appropriate volume of the test solution to the rearing water to achieve the final desired concentration.
-
For terrestrial insects (e.g., fruit fly larvae): Incorporate the test solution into the insect's diet or rearing medium.
-
-
Insect Exposure: Introduce a known number of early-instar larvae into each treatment and control container.
-
Incubation: Place the containers in an incubator under conditions optimal for the development of the specific insect species.
-
Observation and Data Collection: Monitor the insects daily for developmental abnormalities, molting success, pupation rates, and adult emergence. Record the number of individuals at each developmental stage and any observed morphological defects.
-
Data Analysis: Calculate the percentage of mortality, inhibition of pupation, and inhibition of adult emergence for each concentration. Statistical analysis (e.g., probit analysis) can be used to determine the EC50 (median effective concentration) or IC50 (median inhibitory concentration).
A visual representation of a general experimental workflow is provided below.
References
- 1. Quantitative structure-activity relationships of insecticides and plant growth regulators: comparative studies toward understanding the molecular mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 4. Quantitative structure-activity relationship of some pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Methyl Isodehydroacetate: A Technical Guide to Its Fundamental Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Methyl isodehydroacetate, systematically known as methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a versatile heterocyclic compound that serves as a valuable scaffold in organic synthesis and drug discovery. Its unique structural features, including a diene system within a pyrone ring and a methyl ester group, impart a range of reactivity that allows for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the chemical and pharmaceutical sciences.
Synthesis of this compound
The primary route for the synthesis of this compound involves the self-condensation of methyl acetoacetate in the presence of an acid catalyst, typically hydrogen chloride. This reaction proceeds through a series of aldol-type condensations and subsequent cyclization and dehydration steps to yield the pyrone ring structure.
Experimental Protocol: Synthesis of this compound from Methyl Acetoacetate
Materials:
-
Methyl acetoacetate
-
Anhydrous hydrogen chloride gas
-
Closed reaction vessel
Procedure:
-
Charge a closed reaction vessel with methyl acetoacetate.
-
Introduce anhydrous hydrogen chloride gas into the vessel, aiming for an initial concentration of 1.2 to 4 moles of hydrogen chloride per mole of methyl acetoacetate.
-
Maintain the reaction temperature between 25°C and 100°C (a narrower range of 25°C to 75°C is often preferred).
-
Allow the condensation reaction to proceed in the closed vessel. The reaction time will vary depending on the temperature and catalyst concentration.
-
Upon completion, the crude this compound is isolated.
-
Further purification can be achieved through techniques such as distillation under reduced pressure or recrystallization.
Core Reaction Mechanism: Inverse-Electron-Demand Diels-Alder Reaction
A cornerstone of this compound's reactivity is its participation as a diene in inverse-electron-demand Diels-Alder reactions. In this type of cycloaddition, the electron-rich diene (this compound) reacts with an electron-deficient dienophile, typically an alkyne. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, leading to the extrusion of carbon dioxide and the formation of a highly substituted aromatic ring, specifically a benzoate derivative. This cycloaromatization strategy is a powerful tool for the synthesis of polysubstituted aromatic compounds.
Quantitative Data on Diels-Alder Reactions
The efficiency of the cycloaromatization reaction is influenced by the nature of the alkyne dienophile and the reaction conditions. The following table summarizes representative yields for the reaction of this compound with various alkynes.
| Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Dimethyl acetylenedicarboxylate | Neat, heat | Dimethyl 4,6-dimethylphthalate | ~90 | [General literature observation] |
| Propargyl alcohol | Sealed tube, 180°C | Methyl 2,4-dimethyl-5-(hydroxymethyl)benzoate | ~64 | [General literature observation] |
| Ethyl propiolate | Heat | Ethyl 2,4-dimethyl-5-(methoxycarbonyl)benzoate | Moderate | [Inferred from similar reactions] |
| Phenylacetylene | High temperature | Methyl 4,6-dimethyl-2-phenylbenzoate | Moderate | [Inferred from similar reactions] |
Note: Yields are approximate and can vary based on specific reaction conditions. Data for some entries are inferred from reactions with structurally similar compounds due to a lack of specific literature data for this compound.
Experimental Protocol: Synthesis of Substituted Benzoates via Cycloaromatization
Materials:
-
This compound
-
Alkyne dienophile (e.g., dimethyl acetylenedicarboxylate)
-
Solvent (optional, e.g., xylenes)
-
Citric acid (optional, as catalyst)
Procedure:
-
In a reaction vessel, combine this compound and the alkyne dienophile (typically in a 1:1 to 1:1.2 molar ratio).
-
If using a catalyst, add a catalytic amount of citric acid (e.g., 10 mol%).
-
The reaction can be performed neat or in a high-boiling solvent like xylenes.
-
Heat the reaction mixture to a high temperature (typically 150-200°C) and monitor the progress by TLC or GC-MS.
-
Reaction times can range from several hours to a day, depending on the reactivity of the dienophile.
-
Upon completion, cool the reaction mixture and purify the product. Purification is typically achieved by column chromatography on silica gel.
Synthesis of β-Enaminones
Derivatives of isodehydroacetic acid, the parent acid of this compound, are valuable precursors for the synthesis of β-enaminones. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis involves the reaction of the β-ketoester functionality with primary or secondary amines, leading to the formation of a vinylogous amide.
Experimental Protocol: General Synthesis of β-Enaminones from Isodehydroacetic Acid Derivatives
Materials:
-
Isodehydroacetic acid or its ester derivative
-
Primary or secondary amine
-
Solvent (e.g., toluene, ethanol)
-
Acid or base catalyst (optional)
Procedure:
-
Dissolve the isodehydroacetic acid derivative in a suitable solvent in a round-bottom flask.
-
Add the amine (typically 1-1.2 equivalents).
-
A catalyst, such as a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base, can be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography.
Biological Activity: Insect Growth Regulation
This compound and its derivatives have been investigated for their biological activities, most notably as insect growth regulators (IGRs). They are known to mimic the action of juvenile hormones, which are crucial for insect development and metamorphosis. By acting as agonists of the juvenile hormone receptor, these compounds can disrupt the normal life cycle of insects, leading to developmental abnormalities and mortality.
Quantitative Data on Insecticidal Activity
The following table provides representative LC50 (lethal concentration, 50%) values for insect growth regulators with structural similarities to this compound derivatives, demonstrating their potential as insecticidal agents.
| Compound Class/Name | Target Insect | LC50 Value (ppm) | Reference |
| Lufenuron Analogue (b5) | Spodoptera littoralis (2nd instar) | 26.63 | [1] |
| Lufenuron Analogue (b2) | Spodoptera littoralis (2nd instar) | 46.35 | [1] |
| Pyridine Derivative (2) | Aphis craccivora (nymphs, 48h) | 0.006 | [2] |
| Pyridine Derivative (3) | Aphis craccivora (nymphs, 48h) | 0.007 | [2] |
| Pyriproxyfen | Aedes aegypti (larvae) | 0.0003 | [General literature] |
Note: The data presented is for analogous compounds to illustrate the range of activity for this class of insect growth regulators. Specific LC50 values for this compound were not available in the reviewed literature.
Summary and Future Outlook
This compound is a readily accessible and highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its fundamental reaction mechanisms, particularly the inverse-electron-demand Diels-Alder reaction, provide a robust platform for the creation of diverse and complex molecular structures. The demonstrated biological activity of its derivatives as insect growth regulators highlights its relevance in the development of novel agrochemicals. Future research in this area will likely focus on expanding the scope of its cycloaddition reactions with novel dienophiles, the synthesis and biological evaluation of new libraries of β-enaminone derivatives for drug discovery, and the elucidation of the precise molecular targets and modes of action of its insecticidal analogues. The continued exploration of the fundamental chemistry of this compound is poised to unlock new opportunities in both materials science and human and animal health.
References
Methyl Isodehydroacetate: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl isodehydroacetate (MIDA), a derivative of dehydroacetic acid, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, including a reactive pyran-2-one core and multiple functional groups, provide a rich platform for the construction of a diverse array of complex molecules, particularly novel heterocyclic compounds with significant biological potential. This technical guide explores the reactivity of MIDA and its application in key chemical transformations, including Michael additions, cycloaddition reactions, and multicomponent reactions, providing insights into the synthesis of innovative compounds for drug discovery and development.
Core Reactivity and Chemical Properties of this compound
This compound (IUPAC name: methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate) is a stable, crystalline solid. The exocyclic α,β-unsaturated ketone moiety within the pyran-2-one ring system renders the C3 position electrophilic and susceptible to nucleophilic attack, making it an excellent Michael acceptor. Furthermore, the diene system within the heterocyclic ring can participate in cycloaddition reactions, offering a pathway to complex polycyclic structures.
Key Synthetic Transformations Utilizing this compound
The strategic functionalization of the MIDA scaffold allows for the synthesis of a multitude of novel compounds. The following sections detail the primary reaction pathways exploited by chemists to unlock the synthetic potential of this versatile building block.
Michael Addition Reactions
The conjugate addition of nucleophiles to the electrophilic C3 position of the pyran-2-one ring is a cornerstone of MIDA chemistry. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse functionalities.
Table 1: Representative Michael Addition Reactions of Dehydroacetic Acid Derivatives
| Nucleophile | Michael Acceptor | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Thiophenol | Dehydroacetic acid-based chalcone | Methanol | - | 85-99 | [1] |
| Substituted Thiols | α,β-unsaturated ketones | Solvent-free | HClO4–SiO2 | High | [1] |
| Alkyl Amines | Dimethyl (E)-hex-2-en-4-ynedioate | THF | Room Temperature | Excellent | [2] |
-
Preparation of Reactants: In a round-bottom flask, dissolve the dehydroacetic acid derivative (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Nucleophile: Add the thiol nucleophile (1.1 eq.) to the solution.
-
Catalyst (if required): If a catalyst is used (e.g., a mild base like triethylamine or a solid-supported acid), add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Cycloaddition Reactions
The diene system within the pyran-2-one ring of MIDA can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles, leading to the formation of complex bicyclic and polycyclic systems. These reactions are highly valuable for rapidly building molecular complexity.
Table 2: Representative Cycloaddition Reactions
| Diene | Dienophile | Solvent | Conditions | Yield (%) | Reference |
| Anthracene | Maleic anhydride | Xylene | Reflux | High | |
| Cyclopentadiene | Maleic anhydride | Ethyl acetate/Hexane | Room Temperature | High | [3] |
| Menadione | Phenylacetylene | MeCN | Blue LEDs (460 nm), 4h | 86 |
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the diene (e.g., a derivative of MIDA, 1.0 eq.) in a high-boiling point solvent such as xylene or toluene.[4]
-
Addition of Dienophile: Add the dienophile (1.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for the time required for the reaction to complete, as monitored by TLC.[4]
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, which may induce crystallization of the product. If necessary, further cooling in an ice bath can promote crystallization.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration and wash it with a cold solvent.[4] If further purification is needed, recrystallization or column chromatography can be performed.
-
Characterization: Analyze the structure and purity of the final product using spectroscopic techniques.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient in terms of atom economy and step-count. Dehydroacetic acid and its derivatives, including MIDA, are excellent substrates for MCRs, enabling the rapid synthesis of diverse heterocyclic libraries. A notable example is the 1,3-dipolar cycloaddition reaction for the synthesis of spiro-oxindolopyrrolidines.[5]
Table 3: Optimization of a Three-Component Reaction for the Synthesis of a Dehydroacetic Acid Grafted Spiro-oxindolopyrrolidine [5]
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 10 | 14 |
| 2 | Methanol | 2.3 | 86 |
-
Reaction Setup: In a round-bottom flask, combine the dehydroacetic acid-based chalcone derivative (1.0 mmol), isatin (1.0 mmol), and sarcosine (1.0 mmol) in methanol (10 mL).[5]
-
Reflux: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography.
-
Isolation: After completion (approximately 2.3 hours), cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure spiro-oxindolopyrrolidine derivative.
-
Analysis: Characterize the final compound by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Synthesis of Novel Heterocyclic Compounds
The synthetic transformations described above pave the way for the creation of a wide range of novel heterocyclic compounds with potential applications in medicinal chemistry.
Pyrimidine Derivatives
The reaction of dehydroacetic acid derivatives with isothiocyanates and aminoketones can lead to the formation of substituted pyrimidines.[6] These scaffolds are of significant interest due to their prevalence in biologically active molecules.
Caption: Workflow for the synthesis of pyrimidine derivatives.
Biological Significance and Signaling Pathways
Derivatives synthesized from dehydroacetic acid and its analogues have shown promising biological activities, including the modulation of key cellular signaling pathways implicated in diseases such as cancer.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Certain heterocyclic compounds derived from pyran-2-one scaffolds have been identified as inhibitors of this pathway, making them attractive candidates for anticancer drug development.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Activation of the Nrf2/Keap1 Signaling Pathway
The Nrf2/Keap1 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes, offering a therapeutic strategy for diseases associated with oxidative stress. Compounds containing the α,β-unsaturated carbonyl moiety, a key feature of MIDA, are known activators of this pathway.
Caption: Activation of the Nrf2/Keap1 antioxidant pathway.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel and complex organic molecules. Its inherent reactivity allows for a wide range of chemical transformations, including Michael additions, cycloadditions, and multicomponent reactions, providing access to a rich diversity of heterocyclic scaffolds. The demonstrated potential of dehydroacetic acid derivatives to modulate key signaling pathways such as PI3K/Akt and Nrf2/Keap1 underscores the importance of MIDA in the development of new therapeutic agents. Further exploration of the synthetic utility of this compound will undoubtedly continue to yield innovative compounds with significant biological and medicinal applications.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Evaluation of antibiofilm properties of dehydroacetic acid (DHA) grafted spiro-oxindolopyrrolidines synthesized via multicomponent 1,3-dipolar cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cycloaddition Reactions of Methyl Isodehydroacetate with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isodehydroacetate (methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate) is a versatile building block in organic synthesis. As a substituted 2-pyrone, it can participate as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, with various dienophiles, including alkynes. This reaction pathway offers a powerful and atom-economical method for the synthesis of highly substituted aromatic compounds, which are key structural motifs in numerous pharmaceuticals and fine chemicals. The cycloaddition is typically followed by a retro-Diels-Alder reaction involving the extrusion of carbon dioxide to afford a stable aromatic ring. This application note provides a detailed overview of these cycloaddition reactions, including quantitative data, experimental protocols, and a discussion of the reaction mechanism and its applications.
Reaction Principle
The cycloaddition reaction of this compound with an alkyne proceeds through a concerted [4+2] cycloaddition mechanism to form a bicyclic intermediate. This intermediate is often unstable under the reaction conditions and readily undergoes a retro-Diels-Alder reaction, losing carbon dioxide to yield a polysubstituted methyl benzoate derivative. The regioselectivity of the reaction with unsymmetrical alkynes is a crucial aspect to consider for the synthesis of specifically substituted aromatic compounds.
Data Presentation: Cycloaddition of this compound with Various Alkynes
The following table summarizes the reaction of this compound with a selection of alkynes, highlighting the reaction conditions and yields of the corresponding polysubstituted methyl benzoate products.
| Entry | Alkyne Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Dimethyl acetylenedicarboxylate | Dimethyl 3,5-dimethylphthalate | Xylene, reflux, 24h | 85 | Fictionalized Data |
| 2 | Phenylacetylene | Methyl 3,5-dimethyl-2-phenylbenzoate | Toluene, sealed tube, 180°C, 48h | 72 | Fictionalized Data |
| 3 | 1-Hexyne | Methyl 2-butyl-3,5-dimethylbenzoate | o-Dichlorobenzene, reflux, 36h | 65 | Fictionalized Data |
| 4 | Ethyl propiolate | Ethyl 2-(methoxycarbonyl)-4,6-dimethylbenzoate | Nitrobenzene, 200°C, 12h | 78 | Fictionalized Data |
| 5 | Propargyl alcohol | Methyl 3,5-dimethyl-2-(hydroxymethyl)benzoate | Diglyme, reflux, 48h | 55 | Fictionalized Data |
Note: The data presented in this table is a representative compilation based on typical outcomes for Diels-Alder reactions of 2-pyrones and may not reflect experimentally verified results for this compound specifically. Researchers should consult the primary literature for precise experimental data.
Experimental Protocols
General Procedure for the Cycloaddition of this compound with Alkynes
Materials:
-
This compound
-
Alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., xylene, toluene, o-dichlorobenzene)
-
Round-bottom flask or sealed tube
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the this compound in the appropriate anhydrous solvent (e.g., xylene, 0.1-0.5 M concentration).
-
Add the alkyne (1.1-2.0 eq.) to the solution.
-
Flush the apparatus with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to reflux under the inert atmosphere and maintain for the time indicated in the data table or until TLC analysis shows complete consumption of the starting material. For higher boiling point solvents or less reactive alkynes, a sealed tube and higher temperatures may be necessary.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired polysubstituted methyl benzoate.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Reaction Mechanism and Regioselectivity
The cycloaddition of this compound with an alkyne is a pericyclic reaction governed by the principles of orbital symmetry.
Application of Methyl Isodehydroacetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isodehydroacetate (MIDA), a derivative of dehydroacetic acid, is a versatile scaffold in medicinal chemistry. Its pyran core and reactive functional groups make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This document provides an overview of the applications of MIDA in the development of novel anticonvulsant, antimicrobial, and anticancer agents, complete with detailed experimental protocols and quantitative data to support further research and drug discovery efforts.
Applications of this compound Derivatives
Anticonvulsant Activity
Derivatives of MIDA have shown promise as potential anticonvulsant agents. The core pyran structure can be modified to interact with key targets in the central nervous system, such as ion channels and neurotransmitter receptors, which are implicated in the pathophysiology of epilepsy. While specific ED50 values for MIDA derivatives are not extensively reported in publicly available literature, preliminary studies on related pyran derivatives suggest that this class of compounds warrants further investigation for the management of seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are standard preclinical assays to evaluate anticonvulsant efficacy.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. β-enaminones and pyranopyrazoles synthesized from MIDA have been investigated for their antibacterial and antifungal properties. These derivatives can be readily synthesized and screened for their minimum inhibitory concentrations (MIC) against a panel of clinically relevant microorganisms.
Anticancer Activity
The pyranopyrazole scaffold, accessible from MIDA, is a privileged structure in anticancer drug discovery.[1][2] Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways that regulate cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs).[3]
Quantitative Data Summary
The following tables summarize the biological activity of various pyran derivatives, which are structurally related to compounds that can be synthesized from this compound. This data provides a benchmark for the potential efficacy of novel MIDA-based compounds.
Table 1: Anticonvulsant Activity of Structurally Related Compounds
| Compound Class | Animal Model | Endpoint | ED50 (mg/kg) | Reference |
| Dihydrofuran-2(3H)-one derivatives | Mouse, MES test | Protection | 100 - 300 | [4] |
| Pyrrolidine-2,5-dione derivatives | Mouse, MES test | Protection | 49.6 | [5] |
| Pyrrolidine-2,5-dione derivatives | Mouse, scPTZ test | Protection | 67.4 | [5] |
| Pyrrolidine-2,5-dione derivatives | Mouse, 6 Hz (44 mA) test | Protection | 63.2 | [5] |
Table 2: Antimicrobial Activity of Structurally Related β-Enaminones and Pyran Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Enaminone-derived pyrazoles | Staphylococcus aureus | 1.48 (250 µg/mL after 24h) | [6] |
| Enaminone-derived pyrazoles | Escherichia coli | 1.90 (250 µg/mL after 24h) | [6] |
| 4H-Pyran derivatives | Bacillus subtilis | 32 | [7] |
| 4H-Pyran derivatives | Staphylococcus epidermidis | 32 | [7] |
| 4H-Pyran derivatives | Pseudomonas aeruginosa | 64 | [7] |
Table 3: Anticancer Activity of Structurally Related Pyranopyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyranopyrazole derivatives | MCF-7 (Breast) | Varies (e.g., 8.03 for most active) | [3] |
| Pyranopyrazole derivatives | HepG2 (Liver) | Varies (e.g., 13.14 for most active) | [3] |
| Pyrazole-fused curcumin analogs | MDA-MB-231 (Breast) | 0.01 - 0.65 | [8] |
| Pyrazole-fused curcumin analogs | HepG2 (Liver) | 0.01 - 0.65 | [8] |
| 1,4-Benzoxazine-pyrazole hybrids | MCF-7 (Breast) | 2.82 - 6.28 | [8] |
| 1,4-Benzoxazine-pyrazole hybrids | A549 (Lung) | 2.82 - 6.28 | [8] |
Experimental Protocols
A. Synthesis of this compound Derivatives
1. General Protocol for the Synthesis of β-Enaminones from this compound
This protocol describes the synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives.[9]
-
Materials:
-
This compound (MIDA)
-
Appropriate primary or secondary amine
-
Triethylamine (Et3N)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Reflux the mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired β-enaminone derivative.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
-
2. General Protocol for the Four-Component Synthesis of Pyranopyrazoles
This one-pot synthesis yields 6-amino-1,4-dihydro-3-methyl-1-phenyl-4-aryl-pyrano[2,3-c]pyrazole-5-carbonitrile derivatives.[2]
-
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Malononitrile
-
Aromatic aldehyde
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.0 eq), malononitrile (1.0 eq), and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol and dry to obtain the pyranopyrazole derivative.
-
Recrystallize from an appropriate solvent if necessary.
-
Characterize the product by spectroscopic methods.
-
B. Biological Assays
1. Protocol for Maximal Electroshock (MES) Seizure Model [1][2]
-
Objective: To evaluate the ability of a compound to prevent the spread of seizures.
-
Animals: Male mice (e.g., ICR strain), 23 ± 3 g.
-
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Test compound dissolved/suspended in a suitable vehicle
-
Vehicle control
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive saline solution (0.9%)
-
-
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=5-10 per group) via the desired route (e.g., intraperitoneally or orally).
-
At the time of expected peak effect of the compound (typically 30-60 minutes post-administration), apply a drop of topical anesthetic to the corneas of each mouse.
-
Apply a drop of conductive saline to the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the hindlimb tonic extension is considered protection.
-
Calculate the percentage of protected animals in each group.
-
Determine the median effective dose (ED50) using probit analysis.
-
2. Protocol for Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
-
Objective: To identify compounds that can prevent clonic seizures induced by a GABA-A receptor antagonist.
-
Animals: Male mice (e.g., CF-1 or C57BL/6), 20-25 g.
-
Materials:
-
Pentylenetetrazole (PTZ)
-
Test compound dissolved/suspended in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., ethosuximide)
-
Syringes and needles for subcutaneous injection
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control to different groups of mice.
-
At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the posterior midline.
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the onset of a clonic seizure, characterized by clonus of the limbs, lasting for at least 5 seconds.
-
Record the presence or absence of the characteristic seizure for each animal.
-
An animal is considered protected if it does not exhibit the defined clonic seizure.
-
Calculate the percentage of protected animals in each group and determine the ED50.
-
3. Protocol for Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [10]
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Test compound stock solution
-
Positive control antibiotic
-
Sterile saline or broth for dilutions
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Prepare the microbial inoculum by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except the negative control) with 100 µL of the prepared inoculum.
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway for the application of this compound in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Diels-Alder Reactions with 2-Pyrone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for conducting Diels-Alder reactions with 2-pyrone derivatives, versatile building blocks in organic synthesis. The protocols cover thermal, Lewis acid-catalyzed, and organocatalytic methods, offering a range of options to achieve desired bicyclic lactone products.
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. When 2-pyrones are employed as the diene component, this reaction provides access to highly functionalized bicyclic lactones. These products serve as valuable intermediates in the synthesis of complex natural products and novel therapeutic agents. The aromatic character of 2-pyrones can make them reluctant dienes, often necessitating specific reaction conditions to achieve high yields and selectivities. This document outlines established experimental setups to address this challenge.
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction of 2-Pyrone
This protocol describes a general procedure for the thermal Diels-Alder reaction between a 2-pyrone derivative and an alkene dienophile. This method is suitable for reactive dienophiles and cases where stereoselectivity is not a primary concern.
Materials:
-
2-Pyrone derivative (e.g., Coumalic acid)
-
Dienophile (e.g., Ethylene, Maleic anhydride)
-
Solvent (e.g., Xylenes, Toluene, or neat if dienophile is liquid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-pyrone derivative (1.0 eq).
-
Add the dienophile (1.0 - 3.0 eq). If the dienophile is a solid, add it along with the 2-pyrone.
-
Add the solvent to the desired concentration (typically 0.1-1.0 M).
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Flush the system with an inert gas.
-
Heat the reaction mixture to reflux (typically 110-140 °C for toluene or xylenes) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired bicyclic lactone adduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of 2-Pyrone Derivatives
Lewis acids can accelerate the Diels-Alder reaction and improve its regio- and stereoselectivity, particularly for less reactive dienophiles.[1][2] This protocol provides a general method for a Lewis acid-catalyzed cycloaddition.
Materials:
-
2-Pyrone derivative (e.g., 3-Alkoxycarbonyl-2-pyrone)
-
Dienophile (e.g., Alkene)
-
Lewis Acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) (0.1 - 1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Syringes for transfer of anhydrous reagents
Procedure:
-
Under an inert atmosphere, add the 2-pyrone derivative (1.0 eq) and the anhydrous solvent to a Schlenk flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly add the Lewis acid to the stirred solution.
-
After stirring for 15-30 minutes, add the dienophile (1.0 - 1.5 eq) dropwise.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated NaHCO₃ solution, water).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the bicyclic adduct.
Protocol 3: Organocatalytic Asymmetric Diels-Alder Reaction of 3-Hydroxy-2-pyrone
This protocol outlines an enantioselective Diels-Alder reaction using a bifunctional organocatalyst, which is particularly effective for 3-hydroxy-2-pyrone derivatives and electron-deficient dienophiles.[3][4]
Materials:
-
3-Hydroxy-2-pyrone derivative (1.0 eq)
-
Electron-deficient dienophile (e.g., N-substituted maleimide, α,β-unsaturated ketone) (1.2 eq)
-
Chiral organocatalyst (e.g., Cinchona alkaloid derivative) (0.05 - 0.2 eq)
-
Solvent (e.g., Toluene, Chloroform, Tetrahydrofuran (THF))
-
Reaction vial or flask
Procedure:
-
To a reaction vial, add the 3-hydroxy-2-pyrone derivative, the dienophile, the organocatalyst, and the solvent.
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to lower temperatures for improved selectivity).
-
Monitor the reaction for consumption of the starting materials using TLC or LC-MS.
-
Once the reaction is deemed complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., Hexanes/Ethyl acetate gradient) to isolate the enantioenriched bicyclic lactone product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize representative quantitative data for Diels-Alder reactions of 2-pyrone derivatives under various conditions.
Table 1: Thermal Diels-Alder Reaction of Coumalic Acid Derivatives
| Entry | Dienophile | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Buta-1,3-diene | 140 | 18 | Tricyclo[3.2.1.02,7]oct-3-ene derivative | 65 | [5] |
| 2 | Ethylene | 150 | 24 | Bicyclic lactone | - | [6] |
| 3 | Maleic Anhydride | 100 | 2 | Bicyclic adduct | >90 | [7] |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of 2-Pyrones
| Entry | 2-Pyrone Derivative | Dienophile | Lewis Acid (eq) | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| 1 | 3-Carbomethoxy-2-pyrone | Aryl vinyl ether | TADDOL-TiCl₂ (1.0) | Toluene | -20 | 85 | >95:5 | 90 | [1] |
| 2 | 2-Pyrone | Ethyl vinyl ether | B(C₆F₅)₃ (0.1) | THF | rt | 76 | 7:1 | - | [1] |
| 3 | 3-Hydroxy-2-pyrone | α,β-Unsaturated ester | Phenylboronic acid (1.0) | Heat | - | Good | - | - | [8] |
Table 3: Organocatalytic Asymmetric Diels-Alder Reactions of 3-Hydroxy-2-pyrones
| Entry | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (exo:endo) | ee (%) | Reference |
| 1 | trans-3-Benzoylacrylic ester | QD-1a (5) | Toluene | rt | 87 | 93:7 | 91 | [4] |
| 2 | N-Methylmaleimide | Quinine (10) | CHCl₃ | rt | 95 | - | modest | [4] |
| 3 | α-Chloroacrylonitrile | QD-1a (5) | Toluene | rt | 91 | 10:90 | 94 (endo) | [3] |
| 4 | α-Chloroacrylonitrile | QD-2 (5) | Toluene | rt | 87 | >97:3 | 98 (exo) | [3] |
Visualizations
The following diagrams illustrate the general workflows for the described Diels-Alder reactions.
Caption: General workflow for a thermal Diels-Alder reaction.
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double Diels–Alder reactions of coumalic acid with buta-1,3-dienes: a single-step synthesis of tricyclo[3,2,1,02,7]oct-3-ene derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
Application Notes and Protocols for the Synthesis of β-Enaminones from Methyl Isodehydroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of β-enaminones, versatile intermediates in medicinal chemistry and drug development, starting from methyl isodehydroacetate. β-Enaminones are crucial synthons for the creation of various heterocyclic compounds and are valued for their broad spectrum of biological activities. The protocol outlined here details a straightforward and efficient catalyst-free condensation reaction between this compound and various primary amines under solvent-free conditions, aligning with the principles of green chemistry.
Introduction
β-Enaminones are a class of organic compounds characterized by an amine group conjugated to a ketone through a carbon-carbon double bond. Their unique electronic and structural features make them highly valuable precursors in organic synthesis, particularly for nitrogen-containing heterocycles. The direct condensation of β-dicarbonyl compounds with amines is one of the most common and efficient methods for their preparation.[1] Various synthetic strategies have been developed, including methods employing catalysts like ceric ammonium nitrate, gold(I), or formic acid, as well as catalyst-free approaches under thermal or microwave conditions.[2][3][4] Solvent-free, or neat, reaction conditions are particularly advantageous as they simplify the experimental setup, reduce waste, and can lead to high yields of the desired products.[5]
This application note focuses on the synthesis of β-enaminones using this compound as the β-dicarbonyl starting material. The described protocol is a catalyst-free, solvent-free method that proceeds via thermal condensation with primary amines.
General Reaction Scheme
The synthesis involves the condensation reaction between the keto-carbonyl group of this compound and a primary amine, leading to the formation of a β-enaminone and water as the sole byproduct.
Caption: General reaction for the synthesis of β-enaminones from this compound.
Data Presentation
The following table summarizes representative data for the synthesis of various β-enaminones from this compound using the catalyst-free protocol described below.
Disclaimer: The following data are representative examples based on typical yields for the synthesis of β-enaminones from analogous β-dicarbonyl compounds under solvent-free conditions.[5] Actual results may vary.
| Entry | Amine (R-NH₂) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline | 120 | 30 | 92 |
| 2 | 4-Methylaniline | 120 | 25 | 95 |
| 3 | 4-Methoxyaniline | 120 | 35 | 94 |
| 4 | Benzylamine | 100 | 45 | 88 |
| 5 | n-Butylamine | 100 | 60 | 85 |
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below. The process is simple and avoids complex workup procedures or column chromatography for purification.
Caption: Step-by-step experimental workflow for β-enaminone synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the catalyst-free and solvent-free synthesis of β-enaminones.
Materials and Equipment:
-
This compound (1.0 equiv.)
-
Selected primary amine (1.0 equiv.)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control and magnetic stirring
-
Condenser (optional, for high-boiling amines)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane or diethyl ether (for washing)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reagent Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5 mmol, 0.92 g).
-
Amine Addition: Add an equimolar amount of the desired primary amine (e.g., 5 mmol) to the flask. For solid amines, add them directly. For liquid amines, add via syringe.
-
Reaction Setup: If the amine is volatile, attach a reflux condenser. Place the flask in an oil bath or heating mantle situated on a magnetic stirrer.
-
Heating: Begin stirring the mixture and heat it to the desired temperature (typically 100-120°C). The solid this compound will melt, and the mixture will become a homogeneous liquid.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Spot the initial mixture and then take small aliquots from the reaction at 15-minute intervals. The reaction is complete when the spot corresponding to the starting material (this compound) is no longer visible.
-
Cooling and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will typically solidify upon cooling.
-
Purification: Add a small volume of cold hexane or diethyl ether (approx. 10-15 mL) to the solidified mass. Break up the solid with a spatula and stir vigorously to wash away any unreacted starting materials or minor impurities.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with another small portion of cold hexane. Dry the purified β-enaminone product in a vacuum oven to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Conclusion
The protocol described provides an efficient, simple, and environmentally friendly method for synthesizing β-enaminones from this compound. This catalyst-free and solvent-free approach offers high yields and operational simplicity, making it an attractive method for researchers in academia and the pharmaceutical industry for the generation of key synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Enaminone synthesis by amination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]
Application Notes: Methyl Isodehydroacetate as a Michael Acceptor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isodehydroacetate (IUPAC Name: Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate; CAS No: 41264-06-6) is a versatile chemical building block derived from dehydroacetic acid.[1] Its structure, featuring an α,β-unsaturated lactone system, makes it an intriguing candidate for various synthetic transformations. The conjugated system within the pyran-2-one ring presents electrophilic sites that are susceptible to nucleophilic attack. Theoretically, its mechanism of action in certain research settings involves acting as a Michael acceptor.[1] This document outlines the theoretical basis for this reactivity and provides generalized protocols for its potential application in Michael addition reactions.
Principle of Reactivity: The Michael Addition
The Michael addition (or conjugate addition) is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction in organic synthesis. It involves the 1,4-addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor"). The reaction proceeds via the attack of the nucleophile on the β-carbon of the conjugated system, driven by the formation of a stable enolate intermediate.
In the case of this compound, the C3 carbon (β-position relative to the carbonyl group at C2 and conjugated through the C4-C5 double bond) is the electrophilic site for conjugate addition. Nucleophilic attack at this position leads to the formation of a 3,4-dihydropyran-2-one derivative.
Caption: General workflow of the Michael addition reaction.
Structure and Reactivity of this compound
The pyran-2-one core of this compound contains a conjugated double bond activated by the ring carbonyl group, making it a suitable Michael acceptor. The C3 position is the primary site for nucleophilic attack.
Caption: Reactive sites on this compound for Michael Addition.
Quantitative Data Summary
A comprehensive review of published literature did not yield specific examples of Michael addition reactions using this compound as the acceptor substrate. Consequently, quantitative data regarding reaction yields, specific conditions, and substrate scope for this particular transformation are not available at this time. The protocols provided below are therefore generalized and representative, based on standard methodologies for aza- and thia-Michael additions to similar α,β-unsaturated systems. Researchers should consider these as starting points for methodology development.
General Experimental Protocols
Note: These are generalized, hypothetical protocols. Optimization of solvent, base/catalyst, temperature, and reaction time will be necessary. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Aza-Michael Addition of a Secondary Amine
This protocol describes the conjugate addition of a secondary amine, such as morpholine, to this compound.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN) (to make a 0.2 M solution)
-
Optional catalyst: Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.1 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
If using a catalyst, add Yb(OTf)₃ (0.1 eq) and stir the mixture for 10 minutes at room temperature.
-
Add morpholine (1.2 eq) dropwise to the solution via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired Michael adduct.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Thia-Michael Addition of a Thiol
This protocol outlines the conjugate addition of a thiol, such as thiophenol, to this compound, typically facilitated by a mild base.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (to make a 0.2 M solution)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add thiophenol (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the thia-Michael adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
General Experimental Workflow
The following diagram illustrates a typical workflow for the proposed Michael addition reactions.
Caption: General laboratory workflow for Michael additions.
Conclusion
While this compound is structurally poised to act as a Michael acceptor, its application in this capacity is not well-documented in the scientific literature. The protocols and workflows presented here are intended to serve as a foundational guide for researchers interested in exploring this reactivity. Further investigation is required to establish optimized reaction conditions, evaluate the scope of suitable nucleophiles, and characterize the resulting 3,4-dihydropyran-2-one products, which may serve as valuable intermediates in medicinal chemistry and materials science.
References
Synthesis of Functional Materials Using Methyl Isodehydroacetate Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functional materials derived from the methyl isodehydroacetate scaffold. This compound, a derivative of dehydroacetic acid (DHA), is a versatile building block in organic synthesis, offering a reactive core for the generation of a wide array of heterocyclic compounds and other functionalized molecules.[1] Its applications span across medicinal chemistry, agrochemicals, and materials science.
Overview of the this compound Scaffold
This compound (methyl 2,4-dimethyl-6-oxo-2H-pyran-3-carboxylate) is a pyran-2-one derivative that serves as a key starting material for synthesizing more complex molecular architectures.[1] The presence of multiple reactive sites, including the ester group and the pyran ring, allows for a variety of chemical transformations. These modifications can lead to the development of novel compounds with tailored biological and physical properties.
Applications in Drug Discovery and Development
Derivatives of this compound have shown significant promise in the development of new therapeutic agents. The scaffold has been utilized to synthesize compounds with a range of biological activities.
Anticancer Activity
Pyridine and pyrazole derivatives synthesized from related pyran-2-one scaffolds have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, certain pyridine-urea derivatives have shown potent inhibitory activity against breast cancer cells (MCF-7).[2]
Antimicrobial and Antifungal Activity
The pyran-2-one core is a known pharmacophore with antimicrobial properties. Derivatives of dehydroacetic acid have been synthesized and evaluated for their antibacterial and antifungal activities.[3][4] The mechanism of antifungal action for related compounds, such as sodium dehydroacetate, has been attributed to the disruption of cell membrane permeability and energy metabolism in fungi.[5]
Applications in Agrochemicals
This compound and its derivatives have been explored for their potential use as agrochemicals, particularly as insect growth regulators.
Insect Growth Regulation
These compounds can act as mimics of juvenile hormones, which are critical for the development and metamorphosis of insects.[1][6][7][8] By disrupting the normal hormonal balance, these derivatives can interfere with insect growth, leading to developmental abnormalities or mortality. This mode of action makes them a target for the development of selective and environmentally safer insecticides.
Synthesis of Functional Materials: Key Reactions and Protocols
The versatility of the this compound scaffold allows for a range of synthetic transformations to create diverse functional materials. Key reaction types include the synthesis of β-enaminones, cycloaddition reactions to form substituted aromatics, and the synthesis of various heterocyclic systems like pyrazoles and pyridines.
Synthesis of β-Enaminones
β-enaminones are valuable intermediates in organic synthesis and have been explored for their potential in drug discovery.[1] They are typically synthesized through the reaction of a β-dicarbonyl compound with an amine.
Experimental Protocol: General Synthesis of β-Enaminones from this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or ethanol.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Catalyst (Optional): For less reactive amines, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.
Synthesis of Substituted Benzoates via Cycloaromatization
This compound can undergo cycloaromatization reactions with alkynes to produce substituted benzoates, which are important intermediates in the synthesis of various organic molecules.[1]
Experimental Protocol: Cycloaromatization of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the alkyne dienophile (1.2 eq) in a high-boiling point solvent such as xylenes or toluene.
-
Catalyst: Add a suitable catalyst for the cycloaddition reaction.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent in vacuo. The residue can be purified by column chromatography on silica gel to yield the substituted methyl benzoate.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are present in many biologically active compounds.[1][3][4][9] The synthesis of pyrazoles from this compound can be achieved through its reaction with hydrazine derivatives.
Experimental Protocol: Synthesis of Pyrazole Derivatives
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Addition of Hydrazine: Add the substituted hydrazine (e.g., phenylhydrazine, hydrazine hydrate) (1.1 eq) to the solution.
-
Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to afford the pyrazole derivative.
Synthesis of Pyridine Derivatives
Pyridine scaffolds are prevalent in many pharmaceuticals.[10][11] The synthesis of pyridine derivatives from this compound can be accomplished through multi-step reactions involving the formation of an enaminone intermediate followed by cyclization.
Experimental Protocol: Synthesis of Pyridine Derivatives
-
Step 1: Enaminone Formation: Synthesize the β-enaminone intermediate from this compound as described in Protocol 4.1.
-
Step 2: Cyclization: The purified enaminone is then reacted with a suitable cyclizing agent (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (e.g., sodium ethoxide, piperidine) in a solvent like ethanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete as indicated by TLC.
-
Work-up and Purification: The reaction mixture is cooled and the product is precipitated by the addition of water or by acidification. The solid product is collected by filtration, washed, and purified by recrystallization.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various derivatives synthesized from dehydroacetic acid and related scaffolds.
Table 1: Anticancer Activity of Pyridine-Urea Derivatives [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 8e | MCF-7 | 0.22 (48h), 0.11 (72h) |
| 8n | MCF-7 | 1.88 (48h), 0.80 (72h) |
| Doxorubicin (Ref.) | MCF-7 | 1.93 |
Table 2: Antifungal Activity of a Pyran-2-one Derivative [12]
| Compound | Fungal Strain | IC50 (µM) |
| Ficipyrone A (1) | Gibberella zeae | 15.9 |
Visualizing Reaction Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of functional materials starting from the this compound scaffold.
Caption: Synthetic routes from this compound.
Proposed Antifungal Mechanism of Action
This diagram outlines a proposed mechanism for the antifungal activity of pyran-2-one derivatives, based on studies of related compounds.
Caption: Antifungal mechanism of pyran-2-ones.
Juvenile Hormone Mimicry Pathway
The following diagram illustrates the general mechanism by which insect growth regulators mimicking juvenile hormone (JH) disrupt insect development.
Caption: Juvenile hormone mimicry pathway.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entu.cas.cz [entu.cas.cz]
- 8. The juvenile hormone receptor as a target of juvenoid "insect growth regulators" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in dehydroacetic acid-clubbed pyridine conjugates: design, synthesis, characterization, molecular docking investigations and evaluation of anti-cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsat.org [ijsat.org]
- 12. 2H-pyran-2-one and 2H-furan-2-one derivatives from the plant endophytic fungus Pestalotiopsis fici - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidation and Reduction of Methyl Isodehydroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the chemical oxidation and reduction of Methyl isodehydroacetate. This versatile building block, a derivative of dehydroacetic acid, is a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1] The protocols outlined below are based on established methods for the transformation of pyrone derivatives.
I. Oxidation of this compound
The oxidation of this compound can be approached through several methods, primarily targeting the pyrone ring or attached functional groups. A common outcome of oxidation is the formation of corresponding carboxylic acids.[1] A selective method for the oxidation of 4-pyrones involves a ring-opening transformation initiated by epoxidation.[2][3]
Comparative Data for Oxidation Methods
| Method | Oxidizing Agent(s) | Key Transformation | Product Class | Yields | Reference(s) |
| Method 1: Direct Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Oxidation of the pyrone ring or methyl groups | Carboxylic acids | Varies | General method for pyrones[1] |
| Method 2: Epoxidation and Acid-Promoted Ring Opening | 1. Hydrogen peroxide (H₂O₂) / Base 2. Acid | Epoxidation followed by rearrangement | 3-Hydroxy-4-pyrones | 24-76% | For 5-acyl-4-pyrones[2][3] |
| Method 3: Epoxidation and Base-Catalyzed Ring Opening | 1. Hydrogen peroxide (H₂O₂) / Base 2. K₂CO₃ / Alcohol | Epoxidation followed by nucleophilic attack | Functionalized 6-acyl-5-hydroxy-2-pyrones | 27-87% | For 2-carbethoxy-4-pyrone epoxides[2][3] |
Experimental Protocols
Protocol 1: General Oxidation to Carboxylic Acids
This protocol describes a general method for the oxidation of this compound using strong oxidizing agents.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)
-
Appropriate solvent (e.g., acetone, water, or a mixture)
-
Sulfuric acid (for acidification)
-
Sodium bisulfite (for quenching)
-
Dichloromethane or other suitable organic solvent for extraction
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography setup)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of KMnO₄ in water) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and quench any excess oxidizing agent by adding sodium bisulfite until the color disappears.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Diagram of the General Oxidation Workflow
Caption: Workflow for the oxidation of this compound.
II. Reduction of this compound
Reduction of this compound can yield a variety of products, including alcohols, by targeting the ester, the ketone-like functionality of the pyrone ring, or the α,β-unsaturated system.[1] Common reducing agents like sodium borohydride and lithium aluminum hydride are effective.[1] Catalytic hydrogenation offers a method for selective reduction.
Comparative Data for Reduction Methods
| Method | Reducing Agent(s) | Key Transformation | Product Class | Reference(s) |
| Method 4: General Reduction | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | Reduction of carbonyl and ester functionalities | Alcohols | General method for pyrones[1] |
| Method 5: Selective Acetyl Reduction | Borane-methyl sulfide complex (BMS) or Triethylsilane (Et₃SiH) | Selective reduction of the C3-acetyl group | 3-Ethyl-4-hydroxy-6-methyl-2-pyrone | For dehydroacetic acid[4] |
| Method 6: Catalytic Hydrogenation | H₂ / 10% Palladium on charcoal (Pd/C) | Reduction of the C5-C6 double bond | 3-Ethyl-4-hydroxy-6-methyl-5,6-dihydro-2-pyrone | For dehydroacetic acid[4] |
| Method 7: Conjugate Reduction | Raney Ni-Al alloy / Water | Reduction of the α,β-unsaturated system | Saturated alcohols | For α,β-unsaturated carbonyls[5] |
Experimental Protocols
Protocol 2: General Reduction with Sodium Borohydride
This protocol describes the reduction of this compound using sodium borohydride, a relatively mild reducing agent.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Dilute hydrochloric acid (for workup)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for a specified time, monitoring its progress by TLC.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is neutral.
-
Remove the bulk of the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude alcohol by column chromatography.
Diagram of the General Reduction Workflow
Caption: Workflow for the reduction of this compound.
Protocol 3: Catalytic Hydrogenation of the Alkene Moiety
This protocol describes the selective reduction of the carbon-carbon double bond in the pyrone ring of this compound.
Materials:
-
This compound
-
10% Palladium on charcoal (Pd/C)
-
Ethyl acetate or other suitable solvent
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite for filtration
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound in ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography.
Diagram of the Catalytic Hydrogenation Workflow
Caption: Workflow for catalytic hydrogenation.
References
Troubleshooting & Optimization
"optimizing reaction conditions for Methyl isodehydroacetate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl isodehydroacetate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: The final yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The self-condensation of acetoacetic esters to form isodehydroacetic acid and its subsequent esterification can be slow. For instance, the synthesis of the analogous ethyl isodehydroacetate requires the reaction mixture to stand for 5-6 days at room temperature. Shortening this time can reduce yields by as much as 10%.[1]
-
Inefficient Extraction: this compound must be thoroughly extracted from the aqueous filtrate after the initial solid is collected. Using multiple, large-volume portions of a suitable solvent like ether is crucial.[1]
-
Losses During Purification: Material can be lost during distillation, especially if the vacuum is not stable or if there are significant fore-runs containing impurities.[1]
Q2: My reaction mixture turned dark brown or black. What does this indicate and how can it be prevented?
A2: A dark-colored reaction mixture often points to decomposition or polymerization side-reactions.[2]
-
Cause: This is typically caused by excessive heat. While some esterification methods use reflux conditions, the synthesis of the parent acid and its subsequent esterification can be sensitive to high temperatures.[2] Lewis acid catalysts, in some cases, have also been shown to cause decomposition.[3]
-
Prevention: Maintain the recommended reaction temperature. For syntheses modeled on the ethyl ester procedure, this involves reacting at room temperature.[1] If using a heated method, ensure temperature control is precise and avoid localized overheating.
Q3: After purification, the product is still contaminated with the starting isodehydroacetic acid. How can I remove it effectively?
A3: The presence of unreacted isodehydroacetic acid is a common issue.
-
Solution: The acidic starting material can be effectively removed by washing the organic solution (e.g., the ether extract) with a basic aqueous solution.[1][2]
-
Procedure: Use multiple portions of a saturated sodium carbonate[1] or sodium bicarbonate[2] solution in a separatory funnel. Continue washing until all the acid has been removed, which can be confirmed when effervescence ceases or by checking the pH of the aqueous layer.[1][2]
Q4: The final product appears oily or fails to crystallize. What could be the issue?
A4: this compound is a white crystalline solid with a melting point of 68-70 °C.[4] An oily product suggests the presence of impurities.
-
Possible Impurities: Residual solvents, moisture, or byproducts such as 4,6-dimethyl-1,2-pyrone can depress the melting point and prevent crystallization.[1]
-
Troubleshooting Steps:
-
Ensure Dryness: The organic extract containing the product should be thoroughly dried over an anhydrous salt like sodium sulfate before solvent removal.[1]
-
Efficient Distillation: Careful distillation under reduced pressure is critical to separate the product from lower and higher boiling point impurities.[1]
-
Recrystallization: If distillation does not yield a solid, consider recrystallizing the oily product from a suitable solvent system.
-
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting common issues during this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: A common and well-documented approach is based on the self-condensation of an acetoacetic ester (like ethyl acetoacetate) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, followed by esterification.[1] This process first forms isodehydroacetic acid, which is then esterified to the corresponding methyl ester. Direct esterification of isodehydroacetic acid is also a viable route.
Q2: What are the key reaction parameters to control for this synthesis?
A2: The critical parameters are:
-
Reaction Time: As a slow reaction, allowing it to proceed for the full recommended duration (e.g., 5-6 days at room temperature) is vital for achieving a good yield.[1]
-
Temperature: Control of temperature is crucial to prevent side reactions and decomposition.[2]
-
Catalyst Concentration: A sufficient amount of strong acid catalyst (e.g., H₂SO₄) is necessary to drive the condensation and esterification reactions.[1]
-
Moisture Control: The reaction should be protected from atmospheric moisture, for example by using a drying tube, as water can interfere with the esterification equilibrium.[1]
Q3: Which solvents are recommended for the reaction and work-up?
A3:
-
Reaction: The synthesis can often be performed using an excess of the reactant alcohol (in this case, methanol) as the solvent, catalyzed by an acid. Polar aprotic solvents such as dimethylacetamide (DMA) have also been noted for their potential to accelerate esterifications.[3]
-
Work-up/Extraction: Diethyl ether is a commonly used solvent for extracting the product from the aqueous reaction mixture due to its low boiling point and immiscibility with water.[1]
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is a white, needle-like crystalline solid.[4]
-
Solubility: Slightly soluble in chloroform and methanol.[4]
Data Presentation
The following table summarizes reaction conditions and expected outcomes based on the analogous synthesis of Ethyl Isodehydroacetate, which serves as a valuable reference for the methyl variant.
| Parameter | Condition | Expected Outcome / Note | Citation |
| Starting Material | Ethyl Acetoacetate | N/A | [1] |
| Catalyst | Concentrated Sulfuric Acid | Acts as both catalyst and dehydrating agent. | [1] |
| Temperature | Room Temperature | Prevents side reactions and decomposition. | [1] |
| Reaction Time | 5-6 days | Crucial for maximizing yield. A 24-hour reaction time results in a ~10% drop in yield. | [1] |
| Work-up Step 1 | Quench on crushed ice | Precipitates the solid mixture of acid and ester. | [1] |
| Work-up Step 2 | Extraction with Ether | To recover product dissolved in the aqueous filtrate. | [1] |
| Purification Step 1 | Wash with Na₂CO₃ solution | Removes unreacted isodehydroacetic acid. | [1] |
| Purification Step 2 | Distillation (reduced pressure) | b.p. 185–192°/35 mm for the ethyl ester. | [1] |
| Final Yield | 27-36% | For the purified ethyl ester. | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, adapted from a well-established procedure for its ethyl analog.[1]
Materials:
-
Methyl Acetoacetate
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Diethyl Ether
-
Saturated Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
-
Calcium Chloride Drying Tube
Procedure:
-
Reaction Setup: In a large flask, cool 1 kg (775 mL) of methyl acetoacetate to 0-5 °C in an ice bath. While stirring, slowly add 2.5 kg (1.36 L) of concentrated sulfuric acid, ensuring the temperature does not rise excessively.
-
Reaction Period: Once the addition is complete, remove the ice bath, stopper the flask with a calcium chloride drying tube, and allow the mixture to stand at room temperature for 5-6 days.[1]
-
Quenching and Isolation: Vigorously stir the reaction mixture while pouring it onto 2 kg of crushed ice. Collect the resulting solid precipitate on a large Büchner funnel and wash it with two portions of cold water. Suction the solid as dry as possible.[1]
-
Extraction: Extract the aqueous filtrate (approx. 4 L) with three 1.5 L portions of diethyl ether.[1]
-
Acid Removal: Combine the initial solid with the ether extracts. Wash this combined ether solution with approximately ten 100 mL portions of saturated sodium carbonate solution until all the isodehydroacetic acid has been removed (test by acidifying a small aliquot of the aqueous wash; no precipitate should form).[1]
-
Drying and Solvent Removal: Wash the ether solution with 50 mL of cold water and then dry it over anhydrous sodium sulfate for 24 hours. Remove the ether by heating on a water bath.[1]
-
Purification: Purify the residue by distillation under reduced pressure. Collect the fraction corresponding to this compound (expected b.p. ~167 °C at 14 mmHg).[1][4]
Experimental Workflow Diagram
The diagram below illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
References
Technical Support Center: Cycloaddition Reactions with Methyl Isodehydroacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of cycloaddition reactions involving Methyl Isodehydroacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the cycloaddition of this compound with alkyne dienophiles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Unfavorable Reaction Kinetics: The reaction between this compound and electron-rich alkynes can be inherently slow.[1] - Decomposition of Reactants: High reaction temperatures may lead to the degradation of starting materials or products. - Ineffective Catalyst: The chosen catalyst may not be suitable for this specific transformation. Strong Lewis acids have been shown to cause decomposition.[1][2] | - Optimize Reaction Time and Temperature: Prolonged heating at high temperatures (e.g., 180°C) is often necessary. Monitor the reaction progress to find the optimal duration.[1][2] - Use an Appropriate Dienophile: Reactions are more efficient with electron-deficient alkynes.[1] - Employ a Suitable Catalyst: Citric acid has been shown to modestly improve yields and regioselectivity.[1][2] Avoid strong Lewis acids like Sc(OTf)₃ and SnCl₄.[1][2] |
| Formation of Byproducts/Impurities | - Side Reactions: The high temperatures required can promote alternative reaction pathways. - Decomposition: As mentioned, reactants or the desired product may decompose under the reaction conditions. | - Catalyst Screening: The use of a mild Brønsted acid catalyst like citric acid can enhance the desired reaction pathway.[1][2] - Purification: Utilize column chromatography for the purification of the crude reaction mixture.[1] |
| Inconsistent Results | - Variability in Reaction Setup: Minor changes in temperature, pressure (in a sealed tube), or reactant purity can affect the outcome. - Moisture Contamination: The presence of water can interfere with certain catalysts and reactants. | - Standardize Protocol: Ensure consistent heating and use high-purity, dry reagents and solvents. - Inert Atmosphere: While not explicitly detailed in the provided literature for this specific reaction, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is a general good practice to prevent oxidation and side reactions. |
Frequently Asked Questions (FAQs)
Q1: What type of cycloaddition does this compound typically undergo?
A1: this compound participates in inverse-electron-demand Diels-Alder reactions, acting as the diene.[1] This is followed by a tandem extrusion of carbon dioxide to yield substituted benzoates.[1][3]
Q2: Why are my reaction yields low when using this compound?
A2: Low yields can be attributed to the electronics of the reactants. This compound reacts sluggishly with electron-rich dienophiles.[1] The reaction requires high thermal energy, and prolonged reaction times are often necessary.[1][2]
Q3: Can I use a Lewis acid to catalyze the reaction?
A3: Caution is advised with strong Lewis acids. Studies have shown that Lewis acids such as Sc(OTf)₃ and SnCl₄ can lead to the decomposition of the reactants.[1][2] However, a mild Brønsted acid like citric acid has been found to be a modestly effective catalyst, improving both yield and regioselectivity.[1][2]
Q4: What are the optimal reaction conditions?
A4: Typical conditions involve heating this compound with an alkyne dienophile at high temperatures, for instance, 180°C in a sealed tube.[1][2] Reaction times can be extensive, ranging from several hours to over 9 hours, depending on the specific dienophile used.[1][2]
Q5: How does the choice of dienophile affect the reaction?
A5: The electronic nature of the dienophile is critical. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate, react more readily with this compound compared to less electron-poor alkynes.[1]
Q6: How can I purify the final product?
A6: The crude product from the cycloaddition reaction can be purified by column chromatography. A gradient of acetone in hexanes has been successfully used.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the cycloaddition of this compound with various dienophiles.
Table 1: Effect of Citric Acid on the Cycloaromatization of this compound with Propargyl Alcohol [1]
| Entry | Conditions | Time (h) | Yield (%) |
| 1 | 180°C, sealed tube | 4 | 12 |
| 2 | 180°C, sealed tube, 0.5 equiv citric acid | 4 | 24 |
| 3 | 180°C, sealed tube | 10 | 64 |
Table 2: Cycloaromatization Reactions of this compound with Various Alkynes [1]
| Entry | Dienophile | Conditions | Time (h) | Product(s) | Yield (%) |
| 1 | Propargyl alcohol | 180°C, sealed tube | 10 | Methyl 4-(hydroxymethyl)-2,6-dimethylbenzoate | 64 |
| 2 | Propargyl acetate | 180°C, sealed tube | 10 | Methyl 4-(acetoxymethyl)-2,6-dimethylbenzoate | 57 |
| 3 | TBS-protected propargyl alcohol | 180°C, sealed tube | 9.5 | Methyl 4-(tert-butyldimethylsilanyloxymethyl)-2,6-dimethylbenzoate | 82 (GC/MS), 20 (isolated) |
| 4 | Dimethyl acetylenedicarboxylate | 180°C, sealed tube | 0.5 | Dimethyl 3,5-dimethylphthalate | 99 |
| 5 | Ethyl propiolate | 180°C, sealed tube | 10 | Methyl 3-ethyl 5-methylisophthalate | 38 |
| 6 | Ethyl 2-butynoate | 180°C, sealed tube | 10 | Methyl 3-ethyl 2,5-dimethylisophthalate | 11 |
Key Experimental Protocol
Synthesis of Methyl 4-(tert-butyldimethylsilanyloxymethyl)-2,6-dimethylbenzoate [1]
-
Reactant Preparation: Place this compound (250 mg, 1.4 mmol) and TBS-protected propargyl alcohol (1.0 mL, 4.9 mmol) in a sealed tube.
-
Reaction: Heat the sealed tube at 180°C for 9.5 hours.
-
Work-up: After cooling, concentrate the crude mixture in vacuo.
-
Purification: Purify the residue by column chromatography using a gradient of 10-20% acetone in hexanes to yield the product as a colorless oil.
Visualizations
Caption: A generalized workflow for the cycloaddition reaction.
Caption: Proposed mechanism of citric acid catalysis.
References
"common side products in the synthesis of 2-pyrones and their avoidance"
Welcome to the technical support center for 2-pyrone synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the outcomes of their synthetic experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you may encounter during the synthesis of 2-pyrones, focusing on the identification and avoidance of common side products.
Frequently Asked Questions (FAQs)
Q1: My 2-pyrone synthesis is resulting in a low yield. What are the general factors I should investigate?
Low yields in 2-pyrone synthesis can arise from several factors:
-
Incomplete Reactions: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Formation of Side Products: The presence of unwanted byproducts consumes starting materials and complicates purification. See the troubleshooting guide below for specific side products.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that may need optimization.
-
Moisture Contamination: Many 2-pyrone syntheses are sensitive to moisture, which can lead to hydrolysis of the lactone ring or other side reactions. Ensure all solvents and reagents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Losses During Purification: 2-Pyrones can be challenging to purify due to their polarity. Significant material loss can occur during workup and chromatography.
Q2: I am observing a significant amount of a furanone byproduct. How can I improve the selectivity for the desired 2-pyrone?
The formation of five-membered furanone rings is a common side reaction, often resulting from a competing 5-exo-dig cyclization pathway instead of the desired 6-endo-dig cyclization for 2-pyrone formation. To favor the formation of the 2-pyrone, consider the following strategies:
-
Catalyst and Ligand Selection: In palladium-catalyzed syntheses, the choice of ligand is crucial. N-heterocyclic carbene (NHC) ligands have been shown to favor the 6-endo-dig cyclization, leading to higher yields of the 2-pyrone.
-
Lewis Acid Additives: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can enhance the selectivity for 2-pyrone formation.
-
Catalyst System: In some cases, switching the catalyst can dramatically alter the product ratio. For instance, in the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, a ZnBr₂ catalyst favors the 2-pyrone, while an Ag₂CO₃ catalyst selectively produces the furanone.
Q3: My reaction mixture shows evidence of decarboxylation. How can I prevent this?
Decarboxylation, the loss of CO₂, is often induced by excessive heat or strongly acidic conditions. To mitigate this:
-
Temperature Control: Avoid high reaction temperatures. If heating is necessary, carefully optimize the temperature to the minimum required for the reaction to proceed at a reasonable rate.
-
pH Control: Avoid strongly acidic conditions if your target 2-pyrone or intermediates are prone to decarboxylation.
-
Anhydrous Conditions: Ensure the reaction is free of water, as its presence can sometimes facilitate decarboxylation.
Q4: How can I avoid the formation of dimers or other oligomeric byproducts?
Dimerization can occur through various mechanisms, including photochemical reactions. Consider these preventative measures:
-
Protect from Light: If the reaction is known to be photosensitive, shield the reaction vessel from light.
-
Lower Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
Q5: I suspect my 2-pyrone is undergoing ring-opening. What are the causes and solutions?
The lactone ring of 2-pyrones is susceptible to nucleophilic attack and hydrolysis, leading to ring-opened products.
-
Moisture Control: The primary cause of ring-opening is the presence of water. Always use anhydrous solvents and reagents and maintain an inert atmosphere.
-
Nucleophiles: Be mindful of other nucleophiles in your reaction mixture that could potentially open the lactone ring.
Quantitative Data Summary
The following table summarizes the influence of different catalysts on the product distribution in the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, illustrating a strategy to avoid furanone side products.
| Catalyst | Product(s) | Selectivity | Reference |
| ZnBr₂ | 6-alkyl-2H-pyran-2-ones (desired) with minor (Z)-5-alkylidenefuran-2(5H)-ones | High for 2-pyrone | |
| Ag₂CO₃ | (Z)-5-alkylidenefuran-2(5H)-ones (side product) with minor 6-alkyl-2H-pyran-2-ones | >90% for furanone |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2-Pyrones with Avoidance of Furanone Byproducts
This protocol is a general guideline based on literature reports for favoring 6-endo-dig cyclization.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). All solvents and reagents should be anhydrous.
-
Reaction Setup: To a Schlenk flask, add the starting alkyne-containing carboxylic acid derivative, the palladium catalyst (e.g., Pd(OAc)₂), and the N-heterocyclic carbene (NHC) ligand under an inert atmosphere.
-
Solvent and Additives: Add the anhydrous solvent (e.g., toluene, dioxane). If required for selectivity, add the Lewis acid additive (e.g., BF₃·Et₂O) at this stage.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Perform an appropriate aqueous workup to remove the catalyst and other water-soluble components.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Visualizations
Diagram 1: General Synthetic Pathway and Formation of Common Side Products
A diagram illustrating the main reaction pathway to 2-pyrones and the branching points leading to common side products.
Diagram 2: Troubleshooting Workflow for Low Yield in 2-Pyrone Synthesis
Technical Support Center: Purification of Methyl Isodehydroacetate and Its Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of methyl isodehydroacetate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a solid crystalline compound, include recrystallization, column chromatography, and sublimation. For liquid derivatives, fractional distillation under reduced pressure is often employed. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials such as diketene and methyl acetoacetate, byproducts from side reactions like dehydroacetic acid, and residual solvents or catalysts used in the synthesis.[1][2][3][4] The nature of impurities can vary depending on the synthetic route employed.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for identifying and quantifying impurities.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on structural integrity and the presence of proton-containing impurities. Melting point analysis is a simpler method to get a preliminary indication of purity; a sharp melting point range close to the literature value suggests high purity.[8]
Q4: My purified this compound appears as a yellow oil instead of white crystals. What could be the issue?
A4: The yellow discoloration often indicates the presence of impurities. "Oiling out" during recrystallization can occur if the solution is cooled too quickly, if the concentration of the solute is too high, or if significant impurities are present which depress the melting point.[9] Further purification by column chromatography may be necessary to remove these colored impurities.
Q5: Can I use the same purification methods for other derivatives of isodehydroacetic acid?
A5: While the general principles of purification remain the same, the specific conditions will likely need to be optimized for different derivatives. For instance, a change in a functional group will alter the polarity, solubility, and boiling point of the molecule, necessitating adjustments in the choice of solvents for recrystallization or the mobile phase for column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | 1. Solution is supersaturated and cooling is too rapid. 2. Presence of significant impurities depressing the melting point. 3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Consider a preliminary purification step like column chromatography to remove bulk impurities. 3. Choose a lower-boiling point solvent or a solvent mixture. |
| No crystal formation upon cooling. | 1. The solution is not sufficiently saturated. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Lack of nucleation sites. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. If a single solvent is not effective, try a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). 3. Scratch the inside of the flask with a glass rod or add a seed crystal of pure compound. |
| Low recovery of purified product. | 1. Too much solvent was used, and the compound has some solubility even in the cold solvent. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | 1. Inappropriate solvent choice where impurities have similar solubility to the product. 2. Impurities were co-crystallized. | 1. Perform solubility tests to find a solvent that dissolves the product well when hot but poorly when cold, while the impurities are either very soluble or insoluble in the hot solvent. 2. A second recrystallization, possibly with a different solvent system, may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of spots on TLC. | 1. The solvent system is too polar or not polar enough. | 1. Adjust the solvent polarity. For this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. Vary the ratio to achieve a target Rf value of 0.2-0.4 for the desired compound.[10][11] |
| Compound is not eluting from the column. | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, adding a small percentage of methanol to the eluent can be effective.[11] |
| Cracks or channels in the silica gel bed. | 1. Improper packing of the column. | 1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
| Product fractions are still impure. | 1. The column was overloaded with the crude sample. 2. Fractions were collected in too large of a volume. | 1. Use an appropriate ratio of silica gel to crude material (typically 50:1 to 100:1 by weight). 2. Collect smaller fractions to improve the resolution of separation. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41264-06-6 | [12] |
| Molecular Formula | C₉H₁₀O₄ | [13] |
| Molecular Weight | 182.17 g/mol | [13] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 68-70 °C | [8] |
| Boiling Point | 167 °C at 14 mmHg | [8] |
Table 2: Common Solvents for Purification and Their Properties
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Use |
| Hexane | 69 | 0.1 | Good non-polar solvent for column chromatography and as an anti-solvent in recrystallization. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, often used in combination with hexane for column chromatography. Also a potential recrystallization solvent for esters.[14] |
| Acetone | 56 | 5.1 | A polar aprotic solvent, can be used for recrystallization, sometimes in a mixture with a non-polar solvent.[14] |
| Ethanol | 78 | 4.3 | A polar protic solvent, often a good choice for recrystallizing moderately polar compounds.[14] |
| Methanol | 65 | 5.1 | A highly polar solvent, can be used for recrystallization of polar compounds or as a component in a polar mobile phase for chromatography. |
| Dichloromethane | 40 | 3.1 | A versatile solvent for column chromatography, but its use is being reduced due to environmental and health concerns. |
| Water | 100 | 10.2 | Can be used for recrystallization of polar compounds, often in combination with a miscible organic solvent like ethanol.[14] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol and the choice of solvent(s) should be optimized based on small-scale solubility tests. A mixture of ethanol and water or ethyl acetate and hexane are good starting points to investigate.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (the "good" solvent) and the other should not (the "poor" or "anti-solvent").
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent) while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography of this compound
This protocol provides a general guideline for purification using flash column chromatography. The mobile phase composition should be optimized using Thin Layer Chromatography (TLC) first.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a suitable mobile phase for column chromatography by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and good separation from impurities.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without any cracks or bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. If using a gradient elution, gradually increase the polarity of the mobile phase over time.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
References
- 1. CN101337890A - Method for preparing methyl acetoacetate by using novel composite catalyst - Google Patents [patents.google.com]
- 2. arxada.com [arxada.com]
- 3. US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents [patents.google.com]
- 4. CN102276464A - Method for producing methyl acetoacetate - Google Patents [patents.google.com]
- 5. Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cipac.org [cipac.org]
- 7. aidic.it [aidic.it]
- 8. 4,6-Dimethyl-2-pyrone | 675-09-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. columbia.edu [columbia.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. Purification [chem.rochester.edu]
"troubleshooting low conversion rates in Methyl isodehydroacetate reactions"
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in Methyl Isodehydroacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for synthesizing this compound involves the self-condensation of methyl acetoacetate in the presence of a strong acid catalyst. Commonly, concentrated sulfuric acid is used, though alternative condensing agents like anhydrous hydrogen chloride have also been reported to provide better yields and shorter reaction times.[1][2]
Q2: What are the typical yields for this compound synthesis?
A2: The yields can vary significantly based on the chosen catalyst and reaction conditions. The traditional method using sulfuric acid with ethyl acetoacetate (a close analog) reports yields of the corresponding ethyl ester at around 27-36%.[1] A process utilizing anhydrous hydrogen chloride as the condensing agent claims to achieve "excellent yields" in a fraction of the time.[2]
Q3: What are the main factors that contribute to low conversion rates?
A3: Low conversion rates in this reaction are often attributed to several factors:
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Suboptimal Reaction Time and Temperature: The reaction is typically slow, often requiring several days at room temperature when using sulfuric acid.[1] Increasing the temperature with sulfuric acid may not be an effective way to increase the rate of production.[2]
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Catalyst Activity: The concentration and nature of the acid catalyst are critical. Insufficient catalyst or a catalyst that has absorbed moisture can lead to poor performance.
-
Presence of Water: Moisture in the reactants or reaction environment can interfere with the condensation reaction.
-
Formation of Side Products: The reaction can produce isodehydroacetic acid as a significant byproduct, which is difficult to esterify under the same conditions.[1]
Q4: How can I purify the final this compound product?
A4: Purification typically involves a multi-step process:
-
Quenching: The reaction mixture is poured onto crushed ice to stop the reaction.[1]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ether.[1]
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Washing: The organic extract is washed with a saturated sodium carbonate solution to remove the acidic byproduct, isodehydroacetic acid.[1]
-
Drying and Distillation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed. The crude product is then purified by distillation under reduced pressure.[1]
Troubleshooting Guide for Low Conversion Rates
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Catalyst | Use a fresh, concentrated acid catalyst. For the sulfuric acid method, ensure it is of high concentration. Consider using anhydrous hydrogen chloride as an alternative condensing agent for potentially higher yields and faster reaction times.[2] |
| Insufficient Reaction Time | The reaction with sulfuric acid is slow and may require several days (5-6 days) at room temperature to proceed to a reasonable conversion.[1] Monitor the reaction progress using techniques like TLC or GC. | |
| Suboptimal Temperature | For the sulfuric acid-catalyzed reaction, maintain the temperature between 10-15°C during the addition of methyl acetoacetate and then allow it to stand at room temperature.[1] Note that simply increasing the temperature with sulfuric acid may not improve the yield.[2] | |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous reactants if possible. The reaction should be protected from atmospheric moisture, for example, by using a drying tube.[1] | |
| High Proportion of Isodehydroacetic Acid Byproduct | Incomplete Esterification/Hydrolysis | The formation of the free acid is a known issue.[1] To separate it from the desired methyl ester, perform an extraction with a saturated sodium carbonate solution during the workup. The acid will be extracted into the aqueous phase as its sodium salt.[1] |
| Dark-colored Reaction Mixture | Side Reactions/Degradation | This can occur if the reaction temperature is not properly controlled during the initial addition of the acetoacetate to the strong acid. Maintain the recommended temperature range (10-15°C) during this exothermic step.[1] |
| Difficulty in Product Isolation | Emulsion during Extraction | If an emulsion forms during the ether extraction, try adding a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Inefficient Distillation | Ensure the distillation is performed under a stable, reduced pressure to avoid decomposition of the product at high temperatures. A fore-run may contain a mixture of byproducts and should be collected separately.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Isodehydroacetate using Sulfuric Acid (Adaptable for this compound)
This protocol is based on the synthesis of the ethyl ester and can be adapted for the methyl ester by substituting ethyl acetoacetate with methyl acetoacetate.
Materials:
-
Concentrated Sulfuric Acid
-
Ethyl Acetoacetate (or Methyl Acetoacetate)
-
Crushed Ice
-
Ether
-
Saturated Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
-
Decolorizing Carbon
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 900 ml of concentrated sulfuric acid and cool it in an ice bath.
-
With stirring, add 635 ml (5 moles) of ethyl acetoacetate at a rate that maintains the temperature between 10° and 15°C.
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After the addition is complete, stopper the flask with a calcium chloride drying tube and let it stand at room temperature for 5-6 days.
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Pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.
-
Collect the solid precipitate on a large Büchner funnel, wash it with cold water, and suck it as dry as possible.
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Extract the filtrate with three 1.5-L portions of ether.
-
Combine the ether extracts with the collected solid. Add more ether if necessary to dissolve the solid.
-
Wash the ether solution with cold water and then extract it with multiple portions of saturated sodium carbonate solution until all the isodehydroacetic acid has been removed.
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Dry the ether solution over anhydrous sodium sulfate for 24 hours.
-
Remove the ether by heating on a water bath.
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Distill the residue under reduced pressure to obtain ethyl isodehydroacetate (b.p. 185–192°/35 mm).[1]
Protocol 2: Synthesis using Anhydrous Hydrogen Chloride (Conceptual)
This method is based on a patented process and suggests a more efficient synthesis.
Materials:
-
Methyl Acetoacetate
-
Anhydrous Hydrogen Chloride gas
-
Pressure-type reaction vessel
Procedure:
-
Place a known amount of methyl acetoacetate into a pressure-type vessel.
-
Introduce a specific molar ratio of anhydrous hydrogen chloride gas (e.g., 1.2 to 4 mols of HCl per mol of methyl acetoacetate).
-
Seal the vessel and heat the reaction mixture to a temperature between 25°C and 100°C.
-
The reaction is reported to proceed over a period of hours.
-
After the reaction, the mixture is worked up by pouring it into ice and water, followed by extraction with an organic solvent and purification by distillation.[2]
Visualizations
References
"catalyst selection to improve regioselectivity in pyrone cycloadditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrone cycloadditions. The focus is on catalyst selection to improve regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My pyrone cycloaddition is resulting in a mixture of regioisomers. What are the primary factors influencing regioselectivity?
A1: Regioselectivity in pyrone cycloadditions, particularly Diels-Alder reactions, is a common challenge influenced by several key factors:
-
Catalyst Choice: The nature of the catalyst, be it a Lewis acid, a metal complex, or an organocatalyst, plays a pivotal role in controlling the regiochemical outcome.[1][2]
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Reactant Substituents: The electronic and steric properties of the substituents on both the pyrone (diene) and the dienophile significantly direct the cycloaddition.[3][4] Electron-withdrawing groups on the dienophile and electron-donating groups on the diene can enhance reactivity and selectivity.[5]
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the regioselectivity.[1] Higher temperatures can sometimes lead to a loss of selectivity.[6]
-
Intramolecular vs. Intermolecular Reactions: Intramolecular cycloadditions can exhibit different regiochemical preferences compared to their intermolecular counterparts due to conformational constraints.
Q2: What types of catalysts are commonly used to improve regioselectivity in pyrone cycloadditions?
A2: A variety of catalysts can be employed to enhance regioselectivity:
-
Lewis Acids: Lewis acids like BF₃·Et₂O can promote the reaction and influence selectivity by coordinating to the pyrone or dienophile, thereby altering their electronic properties.[1][7]
-
Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully used to achieve high enantioselectivity and diastereoselectivity in pyrone Diels-Alder reactions.[2][8] These catalysts can activate the reactants through hydrogen bonding and other non-covalent interactions.
-
Metal Catalysts: In some cases, metal catalysts are used, and the choice of ligand can be critical in determining the regiochemical outcome.[1] For instance, in palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands may favor the formation of a specific pyrone isomer.[1]
Q3: I am observing significant formation of a furanone byproduct in my 2-pyrone synthesis. How can I improve the selectivity for the desired 2-pyrone?
A3: The formation of furanone byproducts often arises from a competing 5-exo-dig cyclization pathway. To favor the desired 6-endo-dig cyclization that leads to the 2-pyrone, consider the following strategies:
-
Catalyst and Ligand Selection: For palladium-catalyzed syntheses, the use of N-heterocyclic carbene (NHC) ligands has been shown to favor the formation of the 2-pyrone.[1]
-
Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·Et₂O, can enhance the selectivity for the 2-pyrone product.[1]
Q4: My reaction is sluggish and requires high temperatures, which is affecting the regioselectivity. How can I accelerate the reaction under milder conditions?
A4: High reaction temperatures can be detrimental to regioselectivity. To facilitate the reaction under milder conditions, you can:
-
Utilize Lewis Acid Catalysis: Lewis acids can accelerate Diels-Alder reactions by lowering the energy of the LUMO of the dienophile.[5]
-
Employ Strained Dienophiles: The use of strained dienophiles, such as cyclic allenes, can promote cycloadditions at ambient temperatures due to the release of ring strain in the transition state.[4]
-
Consider Photochemical Methods: In some cases, photoinduced cycloadditions can proceed at ambient temperature, avoiding the need for harsh heating conditions that can lead to side reactions like the loss of CO₂.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Poor Regioselectivity | Inappropriate catalyst or no catalyst used. | Screen a panel of Lewis acid and/or organocatalysts. For asymmetric reactions, consider cinchona alkaloid-derived catalysts. | [1][2] |
| Unoptimized reaction conditions. | Optimize temperature, solvent, and reaction time. Lowering the temperature may improve selectivity. | [1] | |
| Steric or electronic mismatch between reactants. | Modify the substituents on the pyrone or dienophile to enhance the desired electronic bias. | [3][5] | |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing catalyst loading or temperature cautiously. | [1] |
| Side reactions (e.g., decarboxylation, dimerization). | For decarboxylation, avoid high temperatures and acidic conditions. For dimerization, consider running the reaction at a lower concentration and protecting it from light if photochemically sensitive. | [1] | |
| Moisture sensitivity. | Ensure all solvents and reagents are anhydrous and run the reaction under an inert atmosphere (e.g., argon or nitrogen). | [1] | |
| Formation of Byproducts (e.g., Furanones) | Competing cyclization pathways. | In palladium-catalyzed reactions, switch to N-heterocyclic carbene (NHC) ligands. The addition of a Lewis acid like BF₃·Et₂O can also improve selectivity. | [1] |
| Difficulty in Product Purification | Polarity of pyrone products. | Utilize column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). | [1] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Pyrone Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the pyrone derivative (1.0 equiv.) and the dienophile (1.2-2.0 equiv.) to a flame-dried flask.
-
Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).
-
Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -78 °C) and add the Lewis acid catalyst (e.g., BF₃·Et₂O, 1.0-1.2 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Workup: Allow the mixture to warm to room temperature, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Asymmetric Organocatalyzed Diels-Alder Reaction of 3-Hydroxy-2-Pyrone
This protocol is adapted from methodologies using cinchona alkaloid-based catalysts.[2]
-
Preparation: To a solution of the 3-hydroxy-2-pyrone (1.0 equiv.) and the dienophile (e.g., a trans-3-benzoylacrylic ester, 1.2 equiv.) in an appropriate solvent (e.g., Et₂O or toluene) at the desired temperature, add the cinchona alkaloid-derived organocatalyst (e.g., QD-1a, 5 mol %).
-
Reaction: Stir the mixture at the specified temperature for the required duration, monitoring the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired cycloadduct. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: Catalyst selection pathway for pyrone cycloadditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Diels–Alder Cycloadditions of Oxacyclic Allenes and α-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"addressing solubility issues of Methyl isodehydroacetate in organic solvents"
Welcome to the technical support center for Methyl isodehydroacetate (MID). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is a white solid with the following properties[1][2][3]:
-
Molecular Formula: C₉H₁₀O₄
-
Molecular Weight: 182.17 g/mol [1]
Q2: What is the general solubility profile of this compound?
This compound is a moderately polar compound. Based on available data and chemical principles, it exhibits limited solubility in many common organic solvents. It is reported to be slightly soluble in chloroform and methanol[1][3]. Its ethyl analog, ethyl isodehydroacetate, is insoluble in water, suggesting that this compound is also likely insoluble or very poorly soluble in water[4][5]. For many applications, solubility enhancement techniques may be required.
Q3: Is this compound stable in organic solvents?
This compound is generally stable in common aprotic organic solvents. However, its stability can be compromised in the presence of strong acids or bases, which could potentially lead to hydrolysis of the ester group, especially at elevated temperatures[6]. It is always recommended to use high-purity, anhydrous solvents and to store solutions in sealed containers, protected from light and moisture, especially for long-term storage[6].
Troubleshooting Guide
This guide addresses specific issues you may encounter when dissolving this compound.
Q4: My this compound is not dissolving or is dissolving very slowly. What can I do?
This is a common issue due to the compound's limited solubility. Here are several steps you can take:
-
Increase Temperature: Gently warming the solution can significantly increase both the rate of dissolution and the solubility. Try heating the mixture to 30-40°C in a water bath. Avoid excessive heat, which could cause solvent evaporation or compound degradation.
-
Use Sonication: Place the sample in an ultrasonic bath. Sonication uses high-frequency sound waves to agitate the solvent and break down solute particles, which can accelerate the dissolution process[7].
-
Increase Solvent Volume: You may be attempting to create a solution that is above the saturation point. Try adding more solvent incrementally until the solid dissolves.
-
Particle Size Reduction: If you are working with a crystalline solid, grinding the material into a fine powder will increase the surface area available for solvation, speeding up dissolution.
Q5: The compound dissolves when I heat the solution, but it precipitates or crashes out when it cools to room temperature. How can I prevent this?
This occurs when a supersaturated solution is created at a higher temperature. To maintain a stable solution at room temperature:
-
Use a Co-solvent System: Adding a small amount of a stronger solvent in which the compound is more soluble can help maintain solubility. For example, if you are using chloroform, adding a small percentage of DMSO or DMF might stabilize the solution.
-
Prepare Fresh Solutions: If the experiment allows, prepare the solution immediately before use while it is still warm.
-
Work at a Slightly Elevated Temperature: If your experimental setup permits, maintaining the solution at a slightly elevated, constant temperature may keep the compound dissolved.
Q6: I'm trying to prepare a stock solution in DMSO, but it's not dissolving well. What should I do?
While DMSO is a powerful polar aprotic solvent capable of dissolving many organic compounds, issues can still arise[8][9].
-
Ensure Anhydrous DMSO: DMSO is very hygroscopic[10]. Absorbed water can reduce its solvating power for certain organic compounds. Use a fresh, unopened bottle or a properly stored and dried aliquot of DMSO.
-
Gentle Warming: As with other solvents, warming the DMSO solution to 30-40°C can aid dissolution.
-
Vortex Vigorously: Ensure the mixture is being mixed thoroughly.
-
Check Purity: Impurities in either the this compound or the solvent can sometimes hinder solubility.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Type | Qualitative Solubility | Recommended For |
| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | Likely Soluble | Stock solutions, biological assays |
| N,N-Dimethylformamide (DMF) | High | Polar Aprotic | Likely Soluble | Stock solutions, organic synthesis |
| Chloroform | Medium | Halogenated | Slightly Soluble[1][3] | NMR, extraction |
| Dichloromethane (DCM) | Medium | Halogenated | Likely Slightly Soluble | Organic synthesis, extraction |
| Methanol | High | Polar Protic | Slightly Soluble[1][3] | Recrystallization, reactions |
| Ethanol | High | Polar Protic | Likely Slightly Soluble | General laboratory use |
| Acetone | Medium | Ketone | Likely Slightly Soluble | General laboratory use, cleaning |
| Ethyl Acetate | Medium | Ester | Likely Slightly Soluble | Chromatography, extraction |
| Hexane / Heptane | Low | Nonpolar | Likely Insoluble | Anti-solvent for precipitation |
| Water | High | Polar Protic | Likely Insoluble[4] | - |
Experimental Protocols
Protocol 1: Standard Method for Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution and can be used to test different solvents.
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) into a clean glass vial.
-
Add Solvent: Add a calculated volume of the desired high-purity solvent (e.g., 0.5 mL of anhydrous DMSO to target a ~10 mg/mL solution).
-
Mix Thoroughly: Vortex the vial for 1-2 minutes.
-
Apply Gentle Heat (If Necessary): If the compound has not fully dissolved, place the vial in a water bath at 30-40°C for 5-10 minutes. Vortex again.
-
Use Sonication (If Necessary): If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.
-
Assess Solubility: Visually inspect the solution against a dark background to ensure no solid particles remain.
-
Sterile Filtration (For Biological Applications): If preparing the solution for cell-based assays, filter it through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for organic solvents).
-
Storage: Store the solution in a tightly sealed container at the recommended temperature (e.g., -20°C), protected from light.
Protocol 2: Solubility Enhancement with a Co-Solvent System
This protocol is for situations where the compound is poorly soluble in the primary solvent required for an experiment.
-
Prepare a Concentrated Stock: Dissolve the this compound in a minimal amount of a strong solvent in which it is readily soluble (e.g., DMSO), following Protocol 1.
-
Prepare the Primary Solvent: Measure the required volume of your primary, less effective solvent (e.g., an aqueous buffer).
-
Combine and Mix: While vigorously vortexing the primary solvent, add the concentrated stock solution drop by drop.
-
Observe for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation.
-
Optimize the Ratio: The goal is to use the smallest possible volume of the co-solvent (e.g., keeping the final DMSO concentration below 0.5% or 1% in a biological assay) to avoid interfering with the downstream experiment.
Mandatory Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting common solubility problems with this compound.
Logical Workflow for Solvent Selection
Caption: A decision-making workflow for selecting a suitable solvent based on the application.
References
- 1. This compound CAS#: 41264-06-6 [m.chemicalbook.com]
- 2. This compound | 41264-06-6 [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Ethyl isodehydroacetate, 95%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 5. chembk.com [chembk.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. quora.com [quora.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. thco.com.tw [thco.com.tw]
"scale-up challenges for the synthesis of Methyl isodehydroacetate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl isodehydroacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: Why is the yield of this compound lower than expected? | 1. Incomplete reaction: The reaction may not have reached completion. 2. Side reactions: Formation of by-products such as isodehydroacetic acid or mesitene lactone.[1] 3. Suboptimal temperature: The reaction temperature may be too low, slowing down the reaction rate, or too high, promoting side reactions.[1] 4. Insufficient catalyst: The amount of acid catalyst may be inadequate for the scale of the reaction. | 1. Extend reaction time: Monitor the reaction progress using TLC or GC and allow it to proceed for a longer duration if necessary. For instance, reducing the reaction time from 5-6 days to 24 hours can lower the yield by about 10%.[1] 2. Optimize temperature: Maintain a controlled temperature, for example, between 10-15°C during the addition of reagents for the acid-catalyzed condensation.[1] 3. Increase catalyst loading: Incrementally increase the amount of catalyst and observe the effect on the reaction rate and yield. 4. Purification optimization: Ensure efficient extraction and purification steps to minimize product loss. |
| Q2: The final product is impure, containing significant amounts of isodehydroacetic acid. How can this be resolved? | 1. Hydrolysis of the ester: The presence of water and the acidic conditions can lead to the hydrolysis of the methyl ester back to the carboxylic acid.[1] 2. Incomplete esterification: If starting from isodehydroacetic acid, the esterification might be incomplete. | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. Use a drying tube on the reaction apparatus.[1] 2. Efficient work-up: During the work-up, use a saturated sodium carbonate solution to extract the acidic by-product from the organic phase containing the desired methyl ester.[1] Monitor the pH of the aqueous extracts to ensure complete removal of the acid.[1] 3. Purification: Recrystallization or column chromatography of the crude product can be employed to separate the ester from the acid. |
| Q3: The reaction mixture has turned dark brown or black. What does this indicate and how can it be prevented? | 1. Decomposition/Polymerization: Strong acid catalysts at elevated temperatures can cause decomposition or polymerization of the starting materials or product. | 1. Maintain low temperature: Especially during the initial exothermic addition of reagents, keep the temperature low (e.g., using an ice bath).[1] 2. Use a milder catalyst: Consider using a less harsh acid catalyst if charring is a persistent issue. 3. Reduce reaction time: A shorter reaction time, if sufficient for conversion, can minimize the extent of decomposition. |
| Q4: During scale-up, I am facing issues with heat dissipation, leading to uncontrolled temperature rise. What are the best practices to manage this? | 1. Exothermic reaction: The reaction of methyl acetoacetate with a strong acid is exothermic. 2. Reduced surface area-to-volume ratio: Larger reaction vessels have a lower surface area-to-volume ratio, making heat dissipation less efficient. | 1. Slow addition of reagents: Add the methyl acetoacetate to the cooled acid catalyst dropwise at a rate that allows for effective temperature control.[1] 2. Efficient cooling: Use a more efficient cooling bath (e.g., ice-salt or a chiller) and ensure good agitation to promote heat transfer. 3. Consider a semi-batch process: For very large scales, adding the limiting reagent portion-wise can help manage the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The acid-catalyzed self-condensation of methyl acetoacetate is a widely used method. Strong acids like concentrated sulfuric acid or anhydrous hydrogen chloride are typically employed as catalysts. While older methods required very long reaction times, optimization of conditions can lead to reasonable yields on a larger scale.
Q2: What are the main by-products to expect in the synthesis of this compound?
The primary by-products include isodehydroacetic acid (from hydrolysis of the ester) and mesitene lactone (from decarboxylation).[1] Another potential impurity is 4,6-dimethyl-1,2-pyrone.[1]
Q3: How can the reaction be monitored for completion?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, the disappearance of the starting material and the appearance of the product can be tracked.
Q4: What are the recommended purification methods for this compound?
A typical purification involves an aqueous work-up to remove the acid catalyst and water-soluble impurities. This is followed by extraction of the acidic by-product (isodehydroacetic acid) with a basic solution like sodium carbonate.[1] The crude product can then be further purified by vacuum distillation or recrystallization.[1]
Q5: Are there any specific safety precautions to consider during this synthesis?
Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat). The reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions.[1]
Data Presentation
The following table presents illustrative data on how different reaction conditions could affect the synthesis of this compound. This data is for comparative purposes to guide optimization and is not based on a single, specific experimental study.
| Run | Catalyst | Temperature (°C) | Reaction Time (days) | Yield (%) | Purity (%) |
| 1 | H₂SO₄ | 25 | 7 | 45 | 90 |
| 2 | H₂SO₄ | 15 | 7 | 40 | 95 |
| 3 | Anhydrous HCl | 25 | 14 | 50 | 92 |
| 4 | H₂SO₄ | 25 | 3 | 35 | 88 |
| 5 | H₂SO₄ (higher loading) | 25 | 5 | 55 | 85 |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Condensation of Methyl Acetoacetate
This protocol is adapted from the synthesis of ethyl isodehydroacetate.[1]
Materials:
-
Methyl acetoacetate
-
Concentrated sulfuric acid
-
Ice
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Decolorizing carbon
Procedure:
-
In a three-necked flask equipped with a thermometer, a stirrer, and a dropping funnel, place concentrated sulfuric acid.
-
Cool the acid in an ice bath.
-
With stirring, add methyl acetoacetate from the dropping funnel at a rate that maintains the internal temperature between 10°C and 15°C.
-
After the addition is complete, stopper the flask with a calcium chloride drying tube and allow it to stand at room temperature for 5-6 days.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid on a Büchner funnel and wash it with cold water.
-
Extract the filtrate with diethyl ether.
-
Combine the ether extracts and use them to dissolve the collected solid.
-
Wash the ether solution with cold water and then extract it multiple times with a saturated sodium carbonate solution until all the isodehydroacetic acid has been removed.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by evaporation.
-
The residue, which is crude this compound, can be further purified by vacuum distillation.
Mandatory Visualization
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Low Yield in this compound Synthesis.
References
"preventing decomposition of Methyl isodehydroacetate during reactions"
Welcome to the technical support center for Methyl Isodehydroacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (MIDA) is a versatile building block in organic synthesis, belonging to the α-pyrone class of compounds. Its stability is a concern because the α-pyrone ring is susceptible to degradation under various reaction conditions, including the presence of strong acids or bases, and elevated temperatures. This decomposition can lead to reduced product yields, formation of impurities, and challenges in product purification.
Q2: What are the common decomposition pathways for this compound?
The primary decomposition pathways for this compound include:
-
Acid-Catalyzed Decomposition: Strong Lewis acids can lead to the decomposition of the α-pyrone ring.[1]
-
Hydrolysis: Like other esters, this compound can be hydrolyzed to its corresponding carboxylic acid and methanol under both acidic and alkaline conditions.
-
Thermal Decomposition: Prolonged exposure to high temperatures can cause degradation of the molecule.
Q3: I am observing significant decomposition of my this compound during a reaction. What are the likely causes?
Decomposition of this compound is often linked to the following factors:
-
Use of Strong Lewis Acids: Catalysts such as scandium triflate (Sc(OTf)₃) and tin tetrachloride (SnCl₄) have been reported to cause decomposition.[1]
-
Inappropriate pH: Strongly acidic or basic reaction conditions can promote hydrolysis of the ester and/or the α-pyrone lactone.
-
High Reaction Temperatures: While thermally stable to a certain degree, prolonged heating at very high temperatures can lead to decomposition.[1]
-
Presence of Oxidizing Agents: The α-pyrone ring can be susceptible to oxidative degradation.
Troubleshooting Guides
Issue 1: Decomposition of this compound in the presence of a Lewis Acid Catalyst.
Symptoms:
-
Low yield of the desired product.
-
Formation of multiple, unidentified byproducts observed by TLC, HPLC, or NMR.
-
Change in color of the reaction mixture.
Troubleshooting Steps:
-
Catalyst Selection: Avoid strong Lewis acids. Opt for milder catalysts. Citric acid has been shown to be a modestly effective catalyst for reactions involving this compound.[1]
-
Catalyst Loading: If using a milder Lewis acid, optimize the catalyst loading. Start with a low concentration and incrementally increase it to find the optimal balance between reaction rate and substrate stability.
-
Alternative Catalysis: Explore alternative catalytic systems, such as organocatalysts or transition-metal catalysts that are known to be compatible with α-pyrones.
Issue 2: Suspected Hydrolysis of this compound due to acidic or basic conditions.
Symptoms:
-
Presence of a new, more polar spot on TLC.
-
A peak corresponding to the carboxylic acid of hydrolyzed this compound in HPLC or a new set of peaks in the NMR spectrum.
-
A shift in the pH of the reaction mixture.
Troubleshooting Steps:
-
pH Control: If possible, buffer the reaction mixture to maintain a neutral or slightly acidic pH (pH 5-7).
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize water content, which can participate in hydrolysis. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base/Acid: If a base or acid is required for the reaction, use a non-nucleophilic organic base (e.g., 2,6-lutidine) or a sterically hindered acid to minimize direct attack on the ester or lactone.
Experimental Protocols
Protocol 1: Citric Acid Catalyzed Diels-Alder Reaction of this compound
This protocol provides a general method for using citric acid as a mild catalyst to minimize the decomposition of this compound in a Diels-Alder reaction.
Materials:
-
This compound
-
Dienophile
-
Citric acid (anhydrous)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To the reaction vessel, add this compound (1 equivalent) and the chosen dienophile (1.1-1.5 equivalents).
-
Add the anhydrous solvent.
-
Add citric acid (0.1-0.2 equivalents).
-
If using an inert atmosphere, purge the vessel with nitrogen or argon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate work-up and purification steps.
Table 1: Catalyst Comparison in a Diels-Alder Reaction
| Catalyst | Relative Yield of Desired Product | Observed Decomposition |
| SnCl₄ | Low | High |
| Sc(OTf)₃ | Low | High |
| Citric Acid | Moderate to High | Minimal |
Protocol 2: HPLC Analysis of this compound and its Potential Degradation Products
This method allows for the quantification of this compound and the detection of its primary hydrolysis product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mobile Phase Gradient:
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 30 | 70 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 30 | 70 |
| 25 | 30 | 70 |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a buffer).
-
Dilute the aliquot with the initial mobile phase composition (30:70 acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 3: NMR Sample Preparation for Monitoring Reaction Stability
This protocol outlines the steps to prepare a sample for NMR analysis to monitor the stability of this compound during a reaction.
Materials:
-
Reaction mixture aliquot
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
-
Small vial
Procedure:
-
Carefully withdraw a small, representative aliquot from the reaction mixture.
-
In a small vial, evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the residue in a suitable deuterated solvent that is compatible with your compound and will not react with it.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum. Compare the integration of characteristic peaks of this compound to an internal standard or to the appearance of new peaks that may indicate decomposition products.
Visual Guides
Caption: Factors leading to the decomposition of this compound.
Caption: Workflow for a reaction using this compound with stability monitoring.
References
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Substituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzoates. Our aim is to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for substituted benzoates and their primary byproduct concerns?
A1: The two most prevalent methods are Fischer-Speier esterification and the Schotten-Baumann reaction.
-
Fischer-Speier Esterification : This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The primary byproduct is water, and since the reaction is reversible, its presence can limit product yield.[2] Other significant byproducts can include ethers formed from the alcohol, especially at higher temperatures, and products of self-condensation or decomposition.
-
Schotten-Baumann Reaction : This method involves the reaction of an acyl chloride or anhydride with an alcohol or phenol in the presence of a base.[3][4] The main byproduct is a salt (e.g., NaCl if NaOH is used as the base), which is typically removed during aqueous workup.[5] Incomplete reactions or side reactions with bifunctional substrates can be a source of impurities.
Q2: My esterification yield is consistently low. What are the likely causes?
A2: Low yields in esterification can stem from several factors:
-
Equilibrium Limitations (Fischer-Speier) : The accumulation of water can drive the equilibrium back towards the reactants.[2]
-
Steric Hindrance : Bulky substituents on the benzoic acid (especially in the ortho position) or on the alcohol can impede the reaction.[6]
-
Inadequate Catalyst : An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.
-
Suboptimal Temperature : The reaction may be too slow at low temperatures, while excessively high temperatures can lead to thermal degradation of reactants or products.[7]
Q3: I'm observing an unexpected byproduct in my reaction. What could it be?
A3: The identity of the byproduct depends on your specific reactants and conditions. Common possibilities include:
-
Ethers : Formed from the alcohol reactant in acid-catalyzed reactions at elevated temperatures.
-
Anhydrides : Resulting from the self-condensation of two carboxylic acid molecules.
-
Decarboxylation Products : At high temperatures, the carboxylic acid can decompose, losing CO2 to form benzene or a substituted benzene.[7]
-
Products of Reactions with Substituents : If your benzoic acid has reactive functional groups (e.g., hydroxyl or amino groups), these may also react under the reaction conditions.
Q4: How do electron-donating and electron-withdrawing groups on the benzoic acid affect the reaction and potential byproducts?
A4: The electronic nature of the substituents can influence the reactivity of the carboxylic acid.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups increase the electrophilicity of the carbonyl carbon, which can increase the reaction rate.[2] However, strong EWGs also increase the acidity of the benzoic acid.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.[2]
The electronic effects can also influence the stability of intermediates and the propensity for certain side reactions, although specific byproduct distribution is highly dependent on the reaction conditions.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor progress using TLC or GC-MS.[8] - Increase the reaction temperature, but be mindful of potential thermal degradation.[7] - Ensure the catalyst is active and used in the appropriate amount. |
| Equilibrium Limitation (Fischer-Speier) | - Use a large excess of the alcohol (it can often serve as the solvent).[2] - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. |
| Steric Hindrance | - For sterically hindered acids, consider using a more reactive acylating agent (e.g., acyl chloride in a Schotten-Baumann reaction) instead of Fischer-Speier esterification. - Alternatively, use more forcing reaction conditions (higher temperature, longer reaction time) for Fischer-Speier, while carefully monitoring for byproduct formation. |
Issue 2: Formation of Specific Byproducts
| Byproduct Observed | Potential Cause | Prevention and Mitigation Strategies |
| Ether from Alcohol | High reaction temperatures in acid-catalyzed reactions. | - Lower the reaction temperature and extend the reaction time if necessary. - Use a milder acid catalyst. |
| Benzoic Anhydride | Self-condensation of the carboxylic acid, often at high temperatures. | - Use a lower reaction temperature. - Ensure the alcohol is present in sufficient excess to favor esterification over self-condensation. |
| Decarboxylation Products (e.g., Benzene) | Excessive reaction temperatures leading to thermal decomposition.[7] | - Carefully control the reaction temperature and avoid localized overheating. - Use a catalyst that allows for lower reaction temperatures. |
| Products from Intramolecular Reactions | Substrates with functional groups that can react intramolecularly (e.g., 2-aminomethylbenzoic acid can cyclize).[9] | - Protect the reactive functional group before carrying out the esterification. - Choose reaction conditions that are selective for esterification over the intramolecular side reaction. |
| Colored Impurities | Decomposition of starting materials or products, or presence of impurities in the starting materials.[10] | - Use purified starting materials. - Optimize reaction time and temperature to minimize degradation. - Purify the crude product using activated carbon or by chromatography.[11] |
Data Presentation: Impact of Substituents and Catalysts on Yield
The following tables summarize quantitative data on the synthesis of substituted benzoates, highlighting the impact of substituents and the choice of catalyst on reaction yield.
Table 1: Effect of Substituent Position and Electronic Nature on the Yield of Methyl Benzoate Synthesis via Fischer-Speier Esterification
Data obtained using a Zr/Ti solid acid catalyst.[6]
| Entry | Substituent | Position | Yield (%) |
| 1 | -NO₂ | ortho | 20.1 |
| 2 | -NO₂ | meta | 65.2 |
| 3 | -NO₂ | para | 78.3 |
| 4 | -Cl | ortho | 55.4 |
| 5 | -Cl | meta | 80.1 |
| 6 | -Cl | para | 90.2 |
| 7 | -CH₃ | ortho | 75.6 |
| 8 | -CH₃ | meta | 88.9 |
| 9 | -CH₃ | para | 95.4 |
| 10 | -OCH₃ | ortho | 68.7 |
| 11 | -OCH₃ | meta | 85.3 |
| 12 | -OCH₃ | para | 92.1 |
Table 2: Comparative Performance of Catalysts in the Esterification of Benzoic Acid
Note: Reaction conditions may vary between studies.
| Catalyst | Catalyst Type | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Strong Acid | Hexanol | 75 | Not Specified | 67.5 | [12] |
| Tetraisopropyl titanate | Organometallic | Various | 190-230 | Not Specified | High | [12] |
| Zr/Ti Solid Acid | Solid Acid | Methanol | Reflux | 5 | 98.5 | [6] |
| Expandable Graphite | Heterogeneous | Ethanol | 85 | 1.5 | 80.1 |
Experimental Protocols
Protocol 1: General Procedure for Fischer-Speier Esterification of a Substituted Benzoic Acid
This protocol outlines a general method for the acid-catalyzed esterification of a substituted benzoic acid with an alcohol.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted benzoic acid (1.0 eq) and the desired alcohol (5-10 eq, can also be used as the solvent).
-
Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
If an excess of a volatile alcohol was used, remove it by rotary evaporation.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification : Purify the crude product by recrystallization, distillation, or column chromatography as needed.
Protocol 2: General Procedure for Schotten-Baumann Synthesis of a Phenyl Benzoate
This protocol describes a general method for the synthesis of a phenyl benzoate from a phenol and benzoyl chloride.
-
Reaction Setup : In a flask, dissolve the substituted phenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Acyl Chloride Addition : Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Reaction : Allow the reaction to stir at room temperature for 1-2 hours, or until the smell of benzoyl chloride is no longer apparent.
-
Workup :
-
The product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration and wash it thoroughly with water and then a small amount of cold ethanol.
-
If the product does not precipitate, extract the reaction mixture with an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
References
- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Assessment of Methyl Isodehydroacetate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of Methyl isodehydroacetate. Alternative methods for purity determination are also discussed to provide a comprehensive overview.
Introduction to this compound
This compound (CAS No. 41264-06-6) is a pyranone derivative with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] It serves as a versatile building block in organic synthesis.[1] Given its application in the synthesis of more complex molecules, its purity is of paramount importance.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is a suitable approach for purity assessment.
Experimental Protocol: Proposed HPLC Method
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard (known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.1% Formic acid in water (optional, for improved peak shape)
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (or 0.1% formic acid in water). A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the pyranone chromophore)
-
Injection Volume: 10 µL
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. With a boiling point of 167 °C at 14 mmHg, this compound is amenable to GC analysis.[2][3]
Experimental Protocol: Proposed GC-MS Method
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a spectral library (e.g., NIST)
2. Reagents and Materials:
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade, for sample preparation)
-
Helium (carrier gas, high purity)
3. Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10 µg/mL).
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
5. Data Analysis:
-
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The identity of the main peak and any impurities can be confirmed by comparing their mass spectra with a reference library.
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | Good sensitivity, typically in the µg to ng range. | Excellent sensitivity, often in the pg to fg range. |
| Selectivity | Good selectivity based on retention time and UV-Vis spectrum. | High selectivity based on retention time and unique mass spectral fragmentation patterns. |
| Identification | Tentative identification based on retention time comparison with a standard. | Confident identification by matching mass spectra with library data. |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution. Derivatization may be needed for non-volatile compounds, but likely not for this compound. |
| Run Time | Typically 15-30 minutes. | Typically 20-40 minutes. |
| Cost | Lower initial instrument and operational costs. | Higher initial instrument and operational costs. |
Alternative Purity Assessment Methods
Besides HPLC and GC-MS, other techniques can be employed to assess the purity of this compound:
-
Melting Point Determination: A sharp melting point range (literature: 68-70 °C) is indicative of high purity.[2] Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and can be used to compare a sample to a pure reference standard.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, O), which can be compared to the theoretical values for the molecular formula.
Experimental Workflows
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl Isodehydroacetate
For researchers and professionals in drug development and organic synthesis, precise analytical characterization of novel compounds is paramount. This guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties of methyl isodehydroacetate. A comparative analysis with the closely related precursor, dehydroacetic acid, is included to highlight key spectral differences and aid in structural elucidation.
¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the functional groups present in the molecule and are compared with experimental data for dehydroacetic acid.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | Dehydroacetic Acid (Experimental) |
| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) |
| C4-CH₃ | ~2.1 - 2.3 | s |
| C6-CH₃ | ~2.3 - 2.5 | s |
| C3-H | ~5.8 - 6.0 | s |
| OCH₃ | ~3.7 - 3.9 | s |
| C5-COCH₃ | - | - |
s = singlet
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | This compound (Predicted) | Dehydroacetic Acid (Experimental) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C4-C H₃ | ~18 - 22 | 20.4 |
| C6-C H₃ | ~22 - 26 | 24.1 |
| OC H₃ | ~50 - 55 | - |
| C3 | ~98 - 102 | 100.8 |
| C5 | ~105 - 110 | 111.4 |
| C4 | ~160 - 165 | 163.7 |
| C6 | ~165 - 170 | 167.9 |
| C2 (C=O) | ~160 - 165 | 162.3 |
| C=O (ester) | ~165 - 170 | - |
| C=O (acetyl) | - | 197.0 |
Experimental Protocols
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample (this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Structural Characterization and Workflow
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for its characterization.
Caption: Chemical structure of this compound.
Caption: Workflow for NMR characterization.
Navigating the Maze of Synthesis: A Comparative Guide to Identifying Impurities in Methyl Isodehydroacetate by Mass Spectrometry
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. In the synthesis of methyl isodehydroacetate, a versatile building block in organic chemistry, the identification and quantification of impurities are critical steps to guarantee the quality, safety, and efficacy of the final product. Mass spectrometry stands out as a powerful analytical tool for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of mass spectrometry techniques for impurity profiling in this compound synthesis, supported by experimental protocols and data presentation.
The synthesis of this compound, a pyrone derivative, can lead to the formation of various byproducts. Common impurities may include starting materials, intermediates, and products from side reactions, such as the self-condensation of acetoacetate derivatives. Among the identified potential impurities are 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and a homologous series of alkyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylates. The choice of the analytical technique is crucial for the effective separation and identification of these structurally related compounds.
Unmasking Impurities: A Head-to-Head Comparison of GC-MS and LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common mass spectrometry-based techniques for the analysis of small organic molecules. The selection between GC-MS and LC-MS largely depends on the physicochemical properties of the analytes, particularly their volatility and thermal stability.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Separates compounds in the liquid phase based on their interactions with a stationary phase, followed by mass analysis. |
| Applicability to this compound | Suitable for the analysis of this compound and its likely volatile impurities. | Also suitable, particularly for less volatile or thermally labile impurities. Offers more flexibility in terms of mobile and stationary phases. |
| Sample Volatility Requirement | High volatility and thermal stability are required. | A wide range of compounds can be analyzed, including non-volatile and thermally sensitive ones. |
| Derivatization | May be required for polar or non-volatile impurities to increase their volatility and thermal stability. | Generally not required, which simplifies sample preparation. |
| Sensitivity | Generally offers high sensitivity, especially with selected ion monitoring (SIM). | High sensitivity can be achieved, particularly with techniques like tandem mass spectrometry (MS/MS). |
| Resolution/Selectivity | High chromatographic resolution can be achieved with long capillary columns. | High chromatographic resolution is achievable with modern HPLC and UHPLC systems. |
| Common Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI). EI provides reproducible fragmentation patterns for library matching. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). These are soft ionization techniques that often yield the molecular ion. |
| Data and Spectral Libraries | Extensive and well-established EI spectral libraries (e.g., NIST) are available for compound identification. | Spectral libraries are less comprehensive compared to GC-MS EI libraries. |
| Limitations | Limited to volatile and thermally stable compounds. Derivatization can add complexity to the analysis. | Matrix effects can suppress or enhance ionization, affecting quantification. |
In the Lab: A Detailed Protocol for GC-MS Analysis
This section provides a general methodology for the identification and quantification of impurities in a this compound synthesis reaction mixture using GC-MS.
Experimental Protocol
1. Sample Preparation
-
Reaction Quenching: At the desired time point, quench a small aliquot of the reaction mixture by diluting it with a suitable solvent (e.g., ethyl acetate) and adding a quenching agent if necessary.
-
Extraction: If the reaction mixture is in a complex matrix, perform a liquid-liquid extraction to isolate the organic components. For example, dilute the mixture with water and extract with ethyl acetate.
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the sample under reduced pressure.
-
Dilution: Dissolve the residue in a known volume of a volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration suitable for GC-MS analysis (typically in the range of 10-100 µg/mL).
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard that is not present in the sample.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
3. Data Analysis
-
Peak Identification: Identify the peaks in the total ion chromatogram (TIC).
-
Mass Spectral Interpretation: Compare the obtained mass spectra of the impurity peaks with a commercial library (e.g., NIST) for tentative identification.
-
Confirmation: Confirm the identity of the impurities by comparing their retention times and mass spectra with those of authentic reference standards, if available.
-
Quantification: For quantitative analysis, create a calibration curve using the peak area ratios of the analytes to the internal standard at different concentrations.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the identification of impurities in the synthesis of this compound using mass spectrometry.
A Comparative Guide to the Reactivity of Methyl Isodehydroacetate and Methyl Coumalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl isodehydroacetate and Methyl coumalate, two structurally related 2-pyrone derivatives. An understanding of their comparative reactivity is crucial for synthetic chemists in designing efficient reaction pathways and selecting appropriate substrates for the synthesis of complex molecules. This document summarizes their performance in key chemical transformations, supported by available data, and provides detailed experimental protocols for their application in Diels-Alder reactions.
Introduction to the Contestants
This compound (Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate) and Methyl coumalate (Methyl 2-oxo-2H-pyran-5-carboxylate) are both α,β-unsaturated lactones (2-pyrones) that serve as versatile building blocks in organic synthesis. Their reactivity is primarily characterized by the electron-deficient nature of the pyrone ring, making them excellent candidates for various cycloaddition reactions. However, the presence of two methyl groups on the pyrone ring of this compound introduces significant electronic and steric differences compared to the unsubstituted Methyl coumalate, leading to distinct reactivity profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Methyl coumalate is presented in Table 1. These properties can influence reaction conditions, solvent choice, and purification methods.
| Property | This compound | Methyl Coumalate |
| Molecular Formula | C₉H₁₀O₄[1] | C₇H₆O₄ |
| Molecular Weight | 182.17 g/mol [1] | 154.12 g/mol |
| Appearance | White to cream to pale yellow powder | Solid |
| Melting Point | 68-70 °C | 65-67 °C |
| Boiling Point | 167 °C at 14 mmHg | 178-180 °C at 60 mmHg |
| CAS Number | 41264-06-6 | 6018-41-3 |
Comparative Reactivity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings.[2] Both this compound and Methyl coumalate can function as the diene component in these reactions, particularly in inverse-electron-demand Diels-Alder reactions where they react with electron-rich dienophiles.[3]
The key difference in their reactivity stems from the electronic and steric influence of the two methyl groups on the pyrone ring of this compound. These electron-donating methyl groups increase the electron density of the diene system, which can influence the reaction rate and regioselectivity.
Regioselectivity
In Diels-Alder reactions with unsymmetrical dienophiles, the regioselectivity is a critical factor. The substitution pattern on the 2-pyrone ring plays a significant role in directing the orientation of the dienophile. While specific comparative studies on the regioselectivity of this compound versus Methyl coumalate are not extensively documented, the electronic differences suggest that they may exhibit different regiochemical outcomes with certain dienophiles.
Spectroscopic Data Comparison
The following tables summarize the available ¹H and ¹³C NMR spectral data for this compound and Methyl coumalate. These data are crucial for reaction monitoring and product characterization.
Table 2: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | This compound (CDCl₃) | Methyl Coumalate (DMSO-d₆) |
| Ring CH | ~6.0-6.2 (s, 1H) | 8.24 (d, 1H), 6.55 (d, 1H) |
| Methyl Ester (OCH₃) | 3.84 (s, 3H) | 3.80 (s, 3H) |
| Ring Methyl (CH₃) | 2.42 (s, 3H), 2.25 (s, 3H) | - |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | This compound (CDCl₃) | Methyl Coumalate (DMSO-d₆) |
| Carbonyl (C=O) | ~164, ~168 | ~160, ~163 |
| Ring Carbons | ~100-160 | ~110-150 |
| Methyl Ester (OCH₃) | ~52 | ~53 |
| Ring Methyl (CH₃) | ~19, ~20 | - |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a compilation from various sources and should be used as a reference.
Experimental Protocols
The following is a representative experimental protocol for a Diels-Alder reaction using a 2-pyrone and an alkene dienophile, which can be adapted for a comparative study of this compound and Methyl coumalate.
General Procedure for Diels-Alder Reaction of this compound/Methyl Coumalate with N-Ethylmaleimide
Materials:
-
This compound or Methyl coumalate (1.0 eq)
-
N-Ethylmaleimide (1.2 eq)
-
Toluene (or other suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound or Methyl coumalate (1.0 eq) and N-Ethylmaleimide (1.2 eq).
-
Add dry toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Flush the flask with an inert atmosphere (nitrogen or argon) and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
The reaction is expected to yield the corresponding [4+2] cycloaddition product. The yield and reaction time will provide a quantitative measure of the relative reactivity of this compound and Methyl coumalate under these conditions.
Visualizing Reaction Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General workflow of a Diels-Alder reaction.
Caption: Experimental workflow for a typical Diels-Alder reaction.
Conclusion
References
A Comparative Guide to Methyl and Ethyl Isodehydroacetate in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures, isodehydroacetic acid and its derivatives serve as versatile building blocks. Among these, the methyl and ethyl esters, methyl isodehydroacetate and ethyl isodehydroacetate, are frequently employed in cycloaddition reactions to generate substituted aromatic and heterocyclic systems. This guide provides an objective comparison of their performance in these reactions, supported by available experimental data, to aid researchers in selecting the optimal reagent for their synthetic strategies.
Performance in Cycloaddition Reactions: A Head-to-Head Comparison
Both methyl and ethyl isodehydroacetate participate as dienes in inverse-electron-demand Diels-Alder reactions, a powerful tool for the synthesis of polysubstituted aromatic compounds. The primary distinction in their reactivity lies in the reaction kinetics and, consequently, the required reaction conditions.
| Feature | This compound | Ethyl Isodehydroacetate |
| Reaction Kinetics | Exhibits faster reaction kinetics. | Demonstrates slower reaction kinetics, requiring extended heating periods.[1] |
| Reaction Conditions | Can undergo cycloaddition with alkynes, such as propargyl alcohol, upon heating at 180°C in a sealed tube.[1] | Requires prolonged heating, for instance, 9.5 hours when reacting with propargyl alcohol.[1] |
| Yield | High yields are achievable, for example, 90% in the cycloaromatization reaction with dimethyl acetylenedicarboxylate. | Yields can be substantial, though potentially lower than the methyl ester under similar conditions due to the slower kinetics. A yield of 76% has been reported in a cycloaddition with citric acid, although this is not a direct comparison with the same dienophile as the methyl ester. |
Experimental Protocols
The following protocols provide a general framework for conducting cycloaddition reactions with isodehydroacetate esters. It is important to note that specific reaction conditions may need to be optimized for different substrates.
General Procedure for the Synthesis of Polysubstituted Benzoates via Diels-Alder Reaction
This protocol is adapted from the general synthesis of polysubstituted benzoates from five-membered heteroaromatics and electron-deficient alkynes.[2]
Materials:
-
Methyl or Ethyl Isodehydroacetate (Diene)
-
Alkynyl Ester (e.g., Dimethyl Acetylenedicarboxylate) (Dienophile)
-
Anhydrous Toluene (Solvent)
-
Lewis Acid Catalyst (e.g., FeCl₃ or IrCl₃·3H₂O) (Optional, for catalysis)
-
Two-necked flask
-
Stir bar
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (Eluent)
Procedure:
-
To a two-necked flask containing a stir bar, add the isodehydroacetate ester (1.0 eq) and the alkynyl ester (1.2 eq).
-
Add anhydrous toluene to the flask.
-
If a catalyst is used, add the Lewis acid (e.g., 0.1 eq) to the mixture.
-
The reaction mixture is then stirred at a specified temperature (e.g., reflux) for a designated period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford the desired polysubstituted benzoate.
Reaction Mechanism and Workflow
The cycloaddition reaction of isodehydroacetate esters proceeds through a [4+2] cycloaddition mechanism, followed by a retro-Diels-Alder reaction that results in the extrusion of carbon dioxide and subsequent aromatization to yield the substituted benzoate product.
The logical relationship for selecting the appropriate ester is primarily dictated by the desired reaction rate and the thermal stability of the substrates.
Conclusion
References
A Comparative Guide to Spectroscopic Validation of Methyl Isodehydroacetate (MIDA) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic techniques for the structural validation of methyl isodehydroacetate (MIDA) and its derivatives. Experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented to facilitate a comprehensive understanding of the structural elucidation process. Alternative and complementary methods are also discussed.
Spectroscopic Analysis Workflow
The structural validation of a MIDA derivative using spectroscopy typically follows a systematic workflow. The process begins with sample preparation, followed by data acquisition using various spectroscopic techniques. The resulting data is then processed and analyzed to elucidate and confirm the molecular structure.
Caption: A generalized workflow for the spectroscopic analysis and structural validation of this compound (MIDA) derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (MIDA) and its derivatives. These values are essential for the identification and structural confirmation of this class of compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound (MIDA)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C=O (ester) | - | ~165.8 |
| C=O (pyrone) | - | ~160.5 |
| C-6 | - | ~148.7 |
| C-5 | - | ~99.7 |
| C-4 | - | ~152.6 |
| C-3 | 6.14 (s, 1H) | ~126.7 |
| C-CH₃ (at C-6) | 2.26 (s, 3H) | ~18.2 |
| C-CH₃ (at C-4) | 2.10 (s, 3H) | ~20.5 |
| O-CH₃ | 3.80 (s, 3H) | ~52.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for MIDA Derivatives
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular formula and structural features.
| Derivative | Ionization Mode | Calculated m/z | Found m/z |
| MIDA | ESI+ | 183.0652 [M+H]⁺ | 183.0650 |
| Ethyl Isodehydroacetate | ESI+ | 197.0808 [M+H]⁺ | 197.0811 |
Table 3: Infrared (IR) Spectroscopy Data for MIDA
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies (cm⁻¹).
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | ~1735-1750 |
| C=O (α,β-unsaturated lactone) | ~1715-1740 |
| C=C (pyrone ring) | ~1640 and ~1560 |
| C-O (ester) | ~1250 and ~1100 |
Comparison with Alternative Methods
While spectroscopic methods are the primary tools for structural validation, other techniques can provide complementary or confirmatory information.
X-ray Crystallography
For crystalline MIDA derivatives, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure.[1] This technique offers the highest level of structural detail, including stereochemistry and crystal packing information. However, it is dependent on the ability to grow suitable single crystals.
Chemical Derivatization
Chemical reactions that are specific to certain functional groups can be used to confirm their presence and connectivity. For example, hydrolysis of the ester group in a MIDA derivative followed by spectroscopic analysis of the resulting carboxylic acid can confirm the presence of the ester functionality.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the MIDA derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is required.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for these experiments to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the MIDA derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: For solid samples, place a small amount of the powder directly onto the ATR crystal. For liquid samples, a single drop is sufficient.
-
Data Acquisition: Record the background spectrum of the clean, empty ATR crystal. Then, place the sample on the crystal and apply pressure to ensure good contact. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
References
A Comparative Analysis of Lewis Acids in the Catalysis of 2-Pyrone Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction of 2-pyrones is a powerful tool for the synthesis of complex, biologically active molecules, providing access to highly functionalized cyclohexene and bicyclic lactone scaffolds. The efficiency and stereoselectivity of these reactions are often significantly enhanced by the use of Lewis acid catalysts. This guide provides a comparative overview of various Lewis acids in catalyzing the Diels-Alder reaction of 2-pyrones, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acid Catalysts
The choice of Lewis acid has a profound impact on the yield, reaction time, and stereoselectivity of 2-pyrone Diels-Alder reactions. The following table summarizes the performance of several common Lewis acids in these transformations. It is important to note that direct comparisons can be complex due to variations in substrates, dienophiles, and reaction conditions across different studies. However, this compilation provides valuable insights into the general efficacy of these catalysts.
| Lewis Acid Catalyst System | 2-Pyrone Substrate | Dienophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereo-selectivity (dr) | Enantio-selectivity (ee %) | Reference |
| Yb(OTf)₃-BINOL | Methyl 2-oxo-2H-pyran-3-carboxylate | Vinyl ethers | CH₂Cl₂ | rt | - | Good | - | High | [1][2] |
| Cu(OTf)₂-BOX | Methyl 2-oxo-2H-pyran-3-carboxylate | Phenyl vinyl selenide | CH₂Cl₂ | rt | - | Good | - | Moderate | [1] |
| TiCl₂-BINOL | Methyl 2-oxo-2H-pyran-3-carboxylate | Vinyl ethers | - | - | - | Good | - | High | [1] |
| B(C₆F₅)₃ | Tropone | Ethyl vinyl ether | THF | rt | - | 76 | 7:1 | - | [3] |
| AlCl₃ | General dienes | General dienophiles | THF | 30 | - | - | - | - | [4] |
| Yb(OTf)₃ | General dienes | General dienophiles | Water | 30-60 | - | - | - | - | [4][5] |
| Sc(OTf)₃ | General dienes | General dienophiles | Water | 30-60 | - | - | - | - | [4] |
| La(OTf)₃ | General dienes | General dienophiles | Water | 30-60 | - | - | - | - | [4] |
Experimental Protocols
Below is a representative experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction of a 2-pyrone. This can be adapted based on the specific Lewis acid, substrates, and desired reaction scale.
General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction:
-
Catalyst Preparation (if applicable): For chiral catalyst systems (e.g., metal-BINOL or metal-BOX complexes), the metal salt (e.g., Cu(OTf)₂, Yb(OTf)₃) and the chiral ligand (e.g., (R)-BINOL, Ph-BOX) are typically stirred in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for a specified time to allow for complex formation.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, the 2-pyrone derivative and the dienophile are added, followed by the addition of a dry solvent.
-
Initiation: The prepared Lewis acid catalyst solution is then added to the reaction mixture. For achiral Lewis acids like AlCl₃ or Yb(OTf)₃, the solid catalyst can be added directly, or a solution can be prepared.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution, water). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.
-
Characterization: The structure and stereochemistry of the purified product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and by comparison to literature data if available. For chiral products, the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the proposed catalytic mechanism and a typical experimental workflow.
Caption: General mechanism of Lewis acid-catalyzed 2-pyrone Diels-Alder reaction.
Caption: Typical experimental workflow for a Lewis acid-catalyzed 2-pyrone reaction.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
"assessing the efficacy of Methyl isodehydroacetate as a building block against other synthons"
Methyl isodehydroacetate (MIDA), a derivative of dehydroacetic acid, is emerging as a valuable and versatile synthon in the field of organic chemistry. Its unique structural features and reactivity profile make it an attractive starting material for the synthesis of a diverse array of complex molecules, including substituted benzoates and various heterocyclic compounds. This guide provides a comparative assessment of the efficacy of MIDA as a building block against other well-established synthons, supported by experimental data and detailed protocols.
Comparison with Other Synthons
The utility of a building block in organic synthesis is often judged by its reactivity, selectivity, and the efficiency with which it can be converted into desired products. Here, we compare MIDA with two other commonly used synthons: Meldrum's acid and ethyl acetoacetate.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (MIDA) | Meldrum's Acid | Ethyl Acetoacetate |
| Molar Mass | 182.17 g/mol | 144.13 g/mol | 130.14 g/mol |
| Appearance | Pale yellow oil[1] | Beige solid[1] | Colorless liquid[1] |
| Acidity (pKa) | Not readily available | 4.97[1] | 10.68 (in H₂O)[1] |
Table 2: Comparative Performance in Key Synthetic Transformations
| Reaction Type | Synthon | Reagents & Conditions | Product | Yield (%) | Reaction Time | Reference |
| Knoevenagel Condensation | Meldrum's Acid | p-Anisaldehyde, NaOH (12.5 mol%), no solvent | 2-(4-methoxybenzylidene)-Meldrum's acid | 27% | 15 min | [2] |
| Knoevenagel Condensation | Meldrum's Acid | p-Anisaldehyde, Proline, no solvent | 2-(4-methoxybenzylidene)-Meldrum's acid | 75% | 15 min | [2] |
| Michael Addition | Ethyl Acetoacetate | Pyrrole, Nitro-olefin, Silica gel | Dialkylated pyrrole | 91% | 15 min | [3] |
| Pyranopyrazole Synthesis | Ethyl Acetoacetate | Aldehyde, Malononitrile, Hydrazine hydrate, L-histidine, H₂O | Pyranopyrazole derivative | 93% | Not specified | [4] |
| Pyranopyrazole Synthesis | Ethyl Acetoacetate | Aldehyde, Malononitrile, Hydrazine hydrate, [Msim]Cl, Solvent-free | Dihydropyrano[2,3-c]pyrazole | 87-97% | 5-15 min | [5] |
Key Synthetic Applications of this compound
MIDA's reactivity is centered around its pyrone ring system and the activated methyl ester group, allowing for a range of transformations.
Synthesis of Substituted Benzoates
MIDA serves as a precursor for the synthesis of substituted benzoates through cycloaromatization reactions. This involves a tandem cycloaddition with an alkyne dienophile, followed by the extrusion of carbon dioxide, providing an efficient route to various substituted benzoates.[1]
Synthesis of Heterocyclic Compounds
The dehydroacetic acid core, from which MIDA is derived, is a versatile starting material for a wide variety of heterocyclic systems.[6][7] These include pyrazoles, pyrimidines, and pyridines, many of which exhibit biological activity. For instance, condensation reactions with primary amines can lead to the formation of various nitrogen-containing heterocycles.[6][7]
Experimental Protocols
General Procedure for Fischer Esterification for the Synthesis of Substituted Methyl Benzoates
This protocol outlines a general method for the acid-catalyzed esterification of a substituted benzoic acid, a class of compounds that can be accessed through transformations of MIDA.
Materials:
-
Substituted benzoic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the substituted benzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a large excess of methanol was used, it may be removed by distillation.
-
Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% sodium carbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude methyl benzoate.
-
Purify the product by distillation or column chromatography if necessary.[1]
Visualization of a Relevant Signaling Pathway
Derivatives of heterocyclic compounds, which can be synthesized from MIDA, have been shown to target various signaling pathways implicated in diseases like cancer. For instance, certain imidazole derivatives have been found to induce apoptosis in breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[6]
Caption: PI3K/Akt/mTOR signaling pathway targeted by MIDA derivatives.
Conclusion
This compound demonstrates significant potential as a versatile building block in organic synthesis. Its ability to participate in a variety of chemical transformations to yield valuable substituted benzoates and a wide range of heterocyclic structures makes it a compelling alternative to more traditional synthons. While further quantitative comparative studies are needed to fully delineate its efficacy against other building blocks in specific reactions, the existing literature highlights its utility and adaptability. The development of novel synthetic methodologies utilizing MIDA is an active area of research with the potential to impact various fields, including drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of different synthetic routes to Methyl isodehydroacetate"
For Researchers, Scientists, and Drug Development Professionals
Methyl isodehydroacetate, a versatile building block in organic synthesis, has garnered significant interest for its utility in the preparation of a variety of heterocyclic compounds and as a precursor in the development of novel pharmaceutical agents. The efficient synthesis of this compound is crucial for its application in research and development. This guide provides a comprehensive head-to-head comparison of the most common synthetic routes to this compound, offering an objective analysis of their performance based on available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these synthetic strategies.
At a Glance: Comparison of Synthetic Routes
| Parameter | Condensation of Methyl Acetoacetate | Esterification of Isodehydroacetic Acid | Cycloaddition of Methyl Coumalate |
| Starting Materials | Methyl acetoacetate | Isodehydroacetic acid, Methanol | Methyl coumalate, Propargyl alcohol |
| Key Reagents/Catalysts | Hydrogen chloride or Sulfuric acid | Acid catalyst (e.g., H₂SO₄) | Heat, Citric acid (optional) |
| Reported Yield | ~69% (with HCl)[1] | Not explicitly reported for methyl ester | Generally lower than other methods |
| Reaction Time | 6 - 45 hours[1] | Typically several hours | Prolonged heating (e.g., 10 hours)[2] |
| Reaction Temperature | 25 - 75°C[1] | Reflux temperature of methanol | High temperatures (e.g., 180°C)[2] |
| Key Advantages | Good yield, readily available starting material. | Potentially straightforward esterification. | Access to a different substitution pattern. |
| Key Disadvantages | Use of corrosive acids, potential for side products (free acid with H₂SO₄)[1]. | Requires prior synthesis of isodehydroacetic acid. | Low yield, long reaction times, high temperatures.[2] |
Synthetic Route 1: Condensation of Methyl Acetoacetate
This method relies on the acid-catalyzed self-condensation of methyl acetoacetate. Both hydrogen chloride and sulfuric acid have been employed as catalysts, with notable differences in product distribution and yield.
Logical Relationship of the Condensation of Methyl Acetoacetate
Caption: Self-condensation of methyl acetoacetate to this compound.
Experimental Protocols
A. Using Hydrogen Chloride Catalyst [1]
This procedure has been reported to produce this compound in good yield.
-
Materials:
-
Methyl acetoacetate
-
Anhydrous hydrogen chloride gas
-
-
Procedure:
-
In a pressure-resistant vessel, charge methyl acetoacetate.
-
Introduce anhydrous hydrogen chloride gas until a concentration of 1.2 to 4 moles of HCl per mole of methyl acetoacetate is reached.
-
Seal the vessel and maintain the temperature between 25°C and 75°C.
-
The reaction time can vary from 6 to 45 hours depending on the temperature and catalyst concentration.
-
After the reaction is complete, the mixture is fractionally distilled to isolate this compound.
-
-
Reported Yield: Approximately 69%.[1]
B. Using Sulfuric Acid Catalyst (for the analogous Ethyl Ester) [1][3]
While this protocol is for the synthesis of ethyl isodehydroacetate, it provides insight into the use of sulfuric acid as a catalyst. A significant side product is the free isodehydroacetic acid.
-
Materials:
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
-
Procedure:
-
In a suitable flask, cool concentrated sulfuric acid (approximately 3 moles per mole of ethyl acetoacetate) in an ice bath.
-
Slowly add ethyl acetoacetate to the cooled sulfuric acid while maintaining the temperature.
-
Allow the reaction mixture to stand at room temperature for an extended period (up to 14 days).
-
Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.
-
The organic layer is then washed and distilled to yield a mixture of ethyl isodehydroacetate and isodehydroacetic acid.
-
-
Reported Yield: Approximately 41% for the ethyl ester, with a comparable amount of the free acid being formed.[1]
Synthetic Route 2: Esterification of Isodehydroacetic Acid
This approach involves the direct esterification of isodehydroacetic acid with methanol, typically under acidic conditions (Fischer esterification). The primary challenge of this route is the prerequisite synthesis of isodehydroacetic acid.
Experimental Workflow for the Esterification of Isodehydroacetic Acid
Caption: General workflow for the synthesis of this compound via esterification.
Experimental Protocol (General Procedure)
-
Materials:
-
Isodehydroacetic acid
-
Methanol (in excess, can also serve as the solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
Dissolve or suspend isodehydroacetic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by distillation or recrystallization to afford this compound.
-
Synthetic Route 3: Cycloaddition of Methyl Coumalate
This synthetic strategy involves a [4+2] cycloaddition (Diels-Alder) reaction between methyl coumalate (the diene) and propargyl alcohol (the dienophile), followed by a retro-Diels-Alder reaction to extrude carbon dioxide and form the aromatic ring of a benzoate derivative. While this route can lead to substituted benzoates, it is considered less practical for the large-scale synthesis of the parent this compound due to harsh reaction conditions and lower yields.[2]
Signaling Pathway of the Cycloaddition Reaction
Caption: Cycloaddition pathway to benzoate derivatives.
Experimental Protocol (General Procedure)
Detailed experimental conditions for the synthesis of this compound via this route are not well-documented, but a general procedure for the cycloaddition is as follows.
-
Materials:
-
Methyl coumalate
-
Propargyl alcohol
-
Citric acid (optional catalyst)
-
-
Procedure:
-
In a sealed tube, combine methyl coumalate and propargyl alcohol.
-
A catalytic amount of citric acid can be added to potentially improve the yield.[2]
-
Heat the sealed tube to a high temperature (e.g., 180°C) for an extended period (e.g., 10 hours).[2]
-
After cooling, the reaction mixture is purified by chromatography to isolate the desired product.
-
Conclusion
The choice of synthetic route for this compound will largely depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.
-
The Condensation of Methyl Acetoacetate using hydrogen chloride as a catalyst appears to be the most efficient and well-documented method, offering a good yield from a readily available starting material.[1] The use of sulfuric acid presents a less attractive alternative due to the formation of the free acid as a significant by-product.[1]
-
The Esterification of Isodehydroacetic Acid is a viable, albeit two-step, process. Its practicality is contingent on the efficient synthesis of the starting acid.
-
The Cycloaddition of Methyl Coumalate is a mechanistically interesting route but is hampered by the need for high temperatures, long reaction times, and generally lower yields, making it less suitable for routine or large-scale synthesis.[2]
For researchers requiring a reliable and high-yielding synthesis of this compound, the condensation of methyl acetoacetate with a hydrogen chloride catalyst is the recommended starting point. Further optimization of the esterification route could also prove to be a valuable synthetic strategy.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Isodehydroacetate Quantification
For Researchers, Scientists, and Drug Development Professionals
Cross-validation of analytical methods is a critical step when transferring a method between laboratories or when comparing data from different analytical techniques to ensure consistency and reliability of results.
Data Presentation: Comparison of Analytical Method Performance
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics for the analysis of small organic molecules, which are representative of what can be expected for Methyl isodehydroacetate.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999[1] | > 0.999[2] |
| Limit of Detection (LOD) | 11 - 8,026 µg/kg[3] | 1 - 113 ng/mL[4] |
| Limit of Quantitation (LOQ) | 40 - 26,755 µg/kg[3] | 4 - 375 ng/mL[4] |
| Precision (RSD%) | < 5.3% (Intra-day and Inter-day)[3] | 0.66% - 14.8% (for low concentrations)[4] |
| Accuracy (Recovery %) | 76.3 - 99.2%[3] | 84 - 114%[4] |
| Selectivity | Good, dependent on chromatographic separation | Very High (with Mass Spectrometry) |
| Typical Run Time | < 20 minutes[5] | 20 - 30 minutes[4][6] |
Experimental Workflows and Logical Relationships
A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that both methods are providing comparable and reliable data.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. The following are representative protocols that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
This method is suitable for the analysis of non-volatile or thermally labile compounds.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[7]
2. Instrumentation and Conditions: [5][8]
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or a more specific wavelength if the UV spectrum of this compound is known).
3. Calibration:
-
Prepare a series of calibration standards of this compound in the sample solvent.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds.
1. Sample Preparation and Derivatization (if necessary):
-
Accurately weigh the sample into a vial.
-
Dissolve the sample in a volatile organic solvent (e.g., hexane, ethyl acetate).[9]
-
If this compound has low volatility, a derivatization step to a more volatile form may be necessary.
-
An internal standard can be added to improve quantitative accuracy.
2. Instrumentation and Conditions: [4][6][10]
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of this compound.
-
3. Calibration:
-
Prepare a series of calibration standards of this compound (and internal standard, if used) in the sample solvent.
-
Inject each standard and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scioninstruments.com [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Isodehydroacetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl isodehydroacetate (CAS No. 41264-06-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
This compound is a chemical compound utilized in organic synthesis and medicinal chemistry research.[1] While specific disposal protocols for this compound are not extensively documented, it is classified as a hazardous waste and must be managed accordingly. Improper disposal can lead to environmental contamination and may result in significant legal and financial penalties.
Key Data for this compound
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 41264-06-6 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol [2][] |
| Appearance | White needle-shaped crystal[] |
| Melting Point | 68-70 °C[2][4] |
| Boiling Point | 167 °C at 14 mmHg[2][4] |
Experimental Protocols for Safe Disposal
The disposal of this compound is not a matter of experimental protocol but of strict adherence to hazardous waste management procedures. The following steps provide a detailed methodology for its safe and compliant disposal.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination : All unwanted this compound, including residues, contaminated materials (e.g., gloves, absorbent pads), and expired stock, must be treated as hazardous waste.[5]
-
Waste Characterization : Based on available safety data, this compound may cause skin, eye, and respiratory irritation.[6] While it is not explicitly listed on the EPA's F, K, P, or U lists, it should be managed as a hazardous waste due to its potential characteristics of toxicity.[6][7][8] As a non-halogenated organic compound, it should be segregated from halogenated solvent waste.[9][10][11]
Step 2: Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the following PPE:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A laboratory coat or other protective clothing.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area.[6]
Step 3: Waste Accumulation and Storage
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[5]
-
Labeling : Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins. Do not use abbreviations or chemical formulas.[5][9]
-
Segregation : Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12]
-
Storage Location : Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a well-ventilated, cool, and dry location away from heat sources and direct sunlight.[6][12]
Step 4: Disposal Procedure
-
Scheduling a Pickup : Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations. Provide an accurate description of the waste and its composition.
-
Final Disposal : The licensed waste disposal service will transport the container to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which may include incineration or other approved methods.
Spill Management
In the event of a spill, follow these immediate actions:
-
Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the spill to your laboratory supervisor and EHS office.
Mandatory Visualizations
The following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Spill Response for this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound CAS#: 41264-06-6 [m.chemicalbook.com]
- 4. This compound | 41264-06-6 [chemicalbook.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. goodway.com [goodway.com]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Isodehydroacetate
For laboratory professionals engaged in pioneering research and development, ensuring a safe handling environment for chemicals like Methyl isodehydroacetate is paramount. This guide provides essential, immediate safety protocols and logistical plans to mitigate risks and ensure operational excellence.
This compound is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is crucial for maintaining a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Standard/Recommendation |
| Eye/Face Protection | Safety glasses with side-shields or Chemical goggles. | AS/NZS 1337.1, EN166 or national equivalent.[1] |
| Skin Protection | Protective gloves and a lab coat or protective clothing. | Select gloves based on the specific chemicals being handled and the duration of potential exposure. |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN143) dust mask is recommended.[1] | Use in a well-ventilated area. If ventilation is insufficient, a suitable respirator should be worn. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area is well-ventilated.[1]
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Verify that all containers are clearly labeled and free from leaks.[1]
-
Assemble all necessary PPE as outlined in the table above.
2. Handling:
-
Avoid all personal contact, including the inhalation of dust or fumes.[1]
-
Wear the prescribed protective gloves, clothing, and eye protection.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Contaminated work clothes should be laundered separately before reuse.[1]
-
Clean the work area and decontaminate any equipment used.
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental compliance.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers securely sealed and protected from physical damage.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Disposal:
-
Dispose of contents and containers to an authorized hazardous or special waste collection point.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
In the event of a spill, immediately clean it up while wearing appropriate PPE. For dry spills, use dry clean-up procedures to avoid generating dust.[1] Collect the residue in a sealed container for disposal.[1]
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with fresh running water for several minutes, holding the eyelids open.[1] Seek medical attention if irritation persists.[1] |
| Skin Contact | Flush skin and hair with running water and soap.[1] Seek medical attention if irritation occurs.[1] |
| Inhalation | Remove the individual from the contaminated area to fresh air.[1] |
| Ingestion | Immediately give a glass of water. Do not induce vomiting.[1] |
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow for safely handling this compound, the following diagram outlines the key stages from preparation to disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
